Dillenic acid B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
WOKFCRPNGIVPEZ-FVYGZGRVSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
2-oxo-3-hydroxyolean-12-en-30-oic acid 3-hydroxy-2-oxoolean-12-en-30-oic acid dillenic acid B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dillenic Acid B: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of Dillenic acid B, an oleanane-type triterpenoid. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound is a naturally occurring pentacyclic triterpenoid that was first isolated from the medicinal plant Dillenia papuana, a tree native to Papua New Guinea.[1] The discovery was the result of bioassay-guided fractionation of the plant's extracts, which had shown promising antibacterial properties. The initial report on the isolation and structure elucidation of this compound was published in 1994 by A. Nick, A. D. Wright, O. Sticher, and T. Rali.[2] This pioneering work also described the isolation of two other new triterpenoids, Dillenic acid A and C, from the same plant species.[2]
Subsequent research by the same group in 1995 led to the isolation of Dillenic acids D and E, further expanding this class of compounds from Dillenia papuana.[1][3] These discoveries have highlighted the Dillenia genus as a rich source of bioactive triterpenoids.
Chemical Structure
The chemical structure of this compound was determined through extensive spectroscopic analysis, including various two-dimensional nuclear magnetic resonance (2D NMR) techniques such as ¹H-¹H COSY, HMQC, and HMBC, as well as NOESY experiments.[2] Its systematic name is 2-oxo-3β-hydroxyolean-12-en-30-oic acid .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₆O₄ | [2] |
| Molecular Weight | 470.69 g/mol | Inferred from Formula |
| Compound Type | Oleanane-type Triterpenoid | [1][2] |
| Plant Source | Dillenia papuana | [1][2] |
| Appearance | Colorless amorphous powder | Inferred from similar compounds |
Experimental Protocols
While the full, detailed experimental protocols from the original 1994 publication by Nick et al. are not publicly available in their entirety, this section outlines the general methodologies employed for the isolation and structure elucidation of oleanane-type triterpenoids from plant sources, based on the available abstracts and related literature.
3.1. General Isolation Workflow
The isolation of this compound followed a bioassay-guided fractionation approach. A general workflow for such a process is depicted below.
Caption: General workflow for the isolation of this compound.
3.1.1. Plant Material Collection and Extraction The aerial parts, including leaves and stems, of Dillenia papuana were collected.[1] The dried and powdered plant material would typically be subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, dichloromethane (DCM), and methanol, to obtain crude extracts.[1]
3.1.2. Bioassay-Guided Fractionation The different crude extracts would be tested for their antibacterial activity. The most active extract, in this case, the petroleum ether extract, was selected for further fractionation.[1] This process involves techniques like solvent-solvent partitioning followed by column chromatography over silica gel.
3.1.3. Purification Fractions obtained from column chromatography showing antibacterial activity would be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.
3.2. Structure Elucidation The determination of the chemical structure of this compound would have involved the following spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC, NOESY): To establish the complete connectivity of the carbon skeleton and the relative stereochemistry of the molecule.[2]
-
Biological Activity
The primary biological activity reported for this compound is its antibacterial property.
4.1. Antibacterial Activity
This compound, along with Dillenic acids A and C, and another related triterpenoid, 3-oxoolean-1,12-dien-30-oic acid, demonstrated antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[2]
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | Activity Reported | Reference |
| Bacillus subtilis | Positive | Yes | [2] |
| Micrococcus luteus | Positive | Yes | [2] |
| Escherichia coli | Negative | Yes | [2] |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature abstracts.
A subsequent study on the structure-activity relationships of Dillenic acids A-E suggested that a ketone function in ring A of the oleanene skeleton may be a requirement for the observed antibacterial activity.[3]
Signaling Pathways
To date, there is no specific information in the scientific literature regarding the signaling pathways modulated by this compound. However, its parent compound, oleanolic acid, and its derivatives are known to interact with multiple cellular signaling pathways.
Caption: Signaling pathways modulated by oleanolic acid derivatives (not specific to this compound).
It is important to note that while this provides a potential starting point for investigation, these pathways have not been confirmed to be modulated by this compound specifically. Further research is required to elucidate the precise molecular mechanisms of action for this compound.
Synthesis
There is currently no information available in the scientific literature regarding the total synthesis or semi-synthesis of this compound.
Conclusion and Future Perspectives
This compound is a noteworthy member of the oleanane-type triterpenoids, distinguished by its discovery from Dillenia papuana and its documented antibacterial properties. The foundational work in the mid-1990s laid the groundwork for understanding this class of compounds. However, there remain significant gaps in the knowledge surrounding this compound.
Future research should focus on:
-
Quantitative analysis of its antibacterial activity to determine its potency (e.g., MIC values).
-
Elucidation of its mechanism of action against bacterial targets.
-
Investigation into a broader range of biological activities , such as antiviral, anti-inflammatory, and anticancer properties, given the activities of other triterpenoids.
-
Studies on the signaling pathways modulated by this compound to understand its effects at a molecular level.
-
Development of synthetic routes to enable the production of larger quantities for further research and potential therapeutic development.
This technical guide serves as a summary of the current knowledge on this compound and aims to stimulate further investigation into this promising natural product.
References
Unraveling the Synthesis of Dilleniacid B: A Technical Guide to its Biosynthetic Pathway
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Dilleniacid B, a complex C-glycosidic ellagitannin, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide illuminates the intricate enzymatic steps and precursor molecules involved in the formation of this promising bioactive compound, offering a foundational understanding for potential future applications in pharmacology and medicinal chemistry.
Dilleniacid B belongs to the class of hydrolyzable tannins known as ellagitannins, which are widespread in the plant kingdom and are recognized for their diverse biological activities. The biosynthesis of these complex molecules is a sophisticated process involving a series of enzymatic reactions.
The Core Biosynthetic Framework
The journey to Dilleniacid B begins with fundamental precursors from primary metabolism. The initial steps are shared with the broader pathway of hydrolyzable tannins:
-
Gallic Acid Formation: The pathway is initiated with the synthesis of gallic acid, a key phenolic building block. This occurs via the shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants.
-
Formation of β-Glucogallin: Gallic acid is subsequently esterified with UDP-glucose in a reaction catalyzed by UDP-glucose:gallate glucosyltransferase, yielding 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin.
-
Synthesis of Pentagalloylglucose (PGG): Through a series of galloylation reactions, utilizing β-glucogallin as the acyl donor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is formed. PGG is a pivotal branch-point intermediate, serving as the precursor to both gallotannins and the more complex ellagitannins.
The Divergence to Ellagitannins and the Formation of Dilleniacid B
The commitment to the ellagitannin pathway occurs with the oxidative coupling of galloyl groups on the PGG core. This critical step is followed by further modifications that ultimately lead to the unique structure of Dilleniacid B.
Key Structural Features of Dilleniacid B: The structure of Dilleniacid B is characterized by a C-glycosidic linkage, where an ellagic acid-like moiety is directly attached to the glucose core through a carbon-carbon bond. This feature distinguishes it from many other ellagitannins where the linkage is through an oxygen atom (O-glycosidic).
The proposed biosynthetic steps leading from PGG to Dilleniacid B are as follows:
-
Oxidative Coupling: The biosynthesis of ellagitannins from PGG is initiated by an intramolecular oxidative coupling of two galloyl groups. This reaction, catalyzed by a laccase-like enzyme, forms a hexahydroxydiphenoyl (HHDP) group. The first stable ellagitannin formed is often tellimagrandin II.
-
Further Oxidations and Rearrangements: Subsequent intramolecular oxidative couplings and rearrangements lead to the formation of more complex ellagitannin structures.
-
Formation of the C-Glycosidic Linkage: A key and less understood step is the formation of the C-glycosidic bond. This is hypothesized to occur through an oxidative process that activates the anomeric carbon of the glucose core, allowing for a direct attack from a carbon atom of a galloyl or HHDP-derived unit.
-
Final Tailoring Steps: The final structure of Dilleniacid B is likely achieved through additional enzymatic modifications, such as hydroxylations, dehydrations, or rearrangements of the polycyclic aromatic system.
Quantitative Insights into Tannin Biosynthesis
While specific quantitative data for the biosynthesis of Dilleniacid B remains an active area of research, data from related pathways in tannin-producing plants provide valuable context. The following table summarizes typical ranges for key parameters in gallotannin and ellagitannin biosynthesis.
| Parameter | Typical Range | Plant System Examples |
| Enzyme Activity | ||
| UDP-glucose:gallate glucosyltransferase | 20 - 150 pkat/mg protein | Oak (Quercus robur), Sumac (Rhus typhina) |
| β-Glucogallin-dependent galloyltransferases | 5 - 50 pkat/mg protein | Oak (Quercus robur), Sumac (Rhus typhina) |
| Laccase (for oxidative coupling) | 0.1 - 5 nkat/g fresh weight | Strawberry (Fragaria x ananassa), Pomegranate (Punica granatum) |
| Precursor Concentration | ||
| Gallic Acid | 10 - 200 µg/g fresh weight | Oak leaves, Tea leaves (Camellia sinensis) |
| UDP-Glucose | 50 - 500 nmol/g fresh weight | General plant tissues |
| Product Yield | ||
| Total Hydrolyzable Tannins | 1 - 15% of dry weight | Oak leaves, Chestnut wood (Castanea sativa) |
Experimental Methodologies
The elucidation of the Dilleniacid B biosynthetic pathway relies on a combination of enzymatic assays, isotopic labeling studies, and modern analytical techniques.
Enzyme Assays
Objective: To measure the activity of key enzymes in the pathway.
General Protocol for a Galloyltransferase Assay:
-
Enzyme Extraction: Plant tissue is homogenized in a suitable buffer (e.g., Tris-HCl with antioxidants like β-mercaptoethanol and PVPP) and centrifuged to obtain a crude enzyme extract.
-
Reaction Mixture: The assay mixture typically contains the crude enzyme extract, the galloyl donor (e.g., β-glucogallin), the acceptor molecule, and necessary cofactors in a buffered solution.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Termination: The reaction is stopped, often by the addition of acid (e.g., trifluoroacetic acid).
-
Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) by monitoring the absorbance at a characteristic wavelength (e.g., 280 nm).
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into Dilleniacid B.
Protocol Outline:
-
Precursor Administration: A labeled precursor (e.g., ¹⁴C-gallic acid or ¹³C-glucose) is fed to the plant material (e.g., leaf discs or cell cultures).
-
Incubation: The tissue is incubated for a period to allow for metabolic processing.
-
Extraction and Purification: Dilleniacid B is extracted and purified from the plant material.
-
Detection: The incorporation of the label is detected and quantified using techniques such as liquid scintillation counting (for ¹⁴C) or Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) (for ¹³C).
Visualizing the Biosynthetic Network
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
This guide provides a foundational overview of the biosynthesis of Dilleniacid B, integrating current knowledge and highlighting areas for future investigation. A deeper understanding of this pathway will be instrumental in harnessing the full therapeutic potential of this and related ellagitannins.
Chemical structure and properties of Dillenic acid B
A Comprehensive Technical Guide to Dillenic Acid B: An Undefined Compound
Disclaimer: Extensive searches of publicly available scientific databases and literature have yielded no specific information regarding a compound identified as "this compound." While the plant genus Dillenia is known to produce a variety of secondary metabolites, including other designated "Dillenic acids" such as Dillenic acid C, "this compound" does not appear to be a recognized or characterized chemical entity in the current body of scientific knowledge.
Therefore, it is not possible to provide an in-depth technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of a compound for which no data exists.
As a relevant alternative, this guide will focus on Betulinic Acid , a well-characterized and biologically active triterpenoid isolated from Dillenia indica, a plant species from which "this compound" would presumably be derived. Betulinic acid has been the subject of extensive research and offers a rich dataset for the intended audience of researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Betulinic Acid, a prominent pentacyclic triterpenoid found in Dillenia indica.
Chemical Structure and Properties
Betulinic acid is a lupane-type pentacyclic triterpenoid characterized by a 3β-hydroxyl group, a carboxyl group at C-28, and an isopropenyl group at C-19.
Table 1: Physicochemical Properties of Betulinic Acid
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |
| Molar Mass | 456.7 g/mol | [2][3] |
| IUPAC Name | (3β)-3-Hydroxy-lup-20(29)-en-28-oic acid | [4] |
| CAS Number | 472-15-1 | [2] |
| Melting Point | 316-318 °C | [2][3] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, methanol; sparingly soluble in water. | [1] |
| Appearance | White crystalline powder | [2] |
Biological Activities and Mechanism of Action
Betulinic acid exhibits a wide range of pharmacological activities, with its anticancer properties being the most extensively studied.[1][5]
Table 2: Summary of Key Biological Activities of Betulinic Acid
| Activity | Description | Key Molecular Targets/Pathways |
| Anticancer | Induces apoptosis in various cancer cell lines, including melanoma, neuroblastoma, and lung cancer, with relative selectivity over normal cells.[1][3][6] | Direct mitochondrial effects, leading to the release of cytochrome c and activation of caspases.[3] It can bypass resistance to conventional chemotherapy.[3] |
| Anti-HIV | Inhibits HIV-1 replication.[5] | The derivative, bevirimat, is a maturation inhibitor.[3] |
| Anti-inflammatory | Reduces inflammation.[1][5] | Inhibition of pro-inflammatory signaling pathways. |
| Antimalarial | Shows activity against Plasmodium falciparum.[1][5] | - |
Signaling Pathway: Betulinic Acid-Induced Apoptosis
The primary mechanism of the anticancer action of betulinic acid involves the intrinsic pathway of apoptosis, which is often independent of p53.[3]
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the isolation and analysis of betulinic acid from Dillenia indica.
3.1. Isolation of Betulinic Acid from Dillenia indica
This protocol is a generalized representation based on common phytochemical extraction and isolation techniques.
Caption: General workflow for the isolation of betulinic acid.
3.2. Structural Elucidation
The structure of isolated betulinic acid is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.
3.3. In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of betulinic acid and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
While "this compound" remains an uncharacterized molecule, the phytochemical investigation of Dillenia indica has yielded compounds with significant therapeutic potential, most notably betulinic acid. The extensive research on betulinic acid, particularly its selective anticancer activity, makes it a compound of high interest for further drug development and mechanistic studies. The information provided in this guide serves as a comprehensive resource for researchers in the field of natural product chemistry and pharmacology.
References
- 1. foodstruct.com [foodstruct.com]
- 2. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betulinic acid - Wikipedia [en.wikipedia.org]
- 4. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
Unraveling the Physicochemical Profile of Dillenic Acid B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available data on the specific solubility and stability profiles of "Dillenic acid B" is limited. This guide provides a comprehensive framework of established methodologies and best practices for determining these critical parameters for a novel chemical entity, drawing parallels from research on analogous compounds and extracts from the Dillenia genus.
Introduction: The Importance of Solubility and Stability in Drug Development
The journey of a promising bioactive compound from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences a drug's bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. For a novel compound like this compound, a thorough understanding of these characteristics is a non-negotiable prerequisite for preclinical and clinical development. This technical guide outlines the essential experimental protocols and data presentation formats for characterizing the solubility and stability of a research compound.
Solubility Profiling
To ascertain the dissolution characteristics of this compound, a multi-faceted approach is recommended, encompassing both kinetic and thermodynamic solubility assessments across a range of physiologically relevant media.
Experimental Protocols
a) Kinetic Solubility Assay (High-Throughput Screening):
This method is instrumental for early-stage discovery to quickly assess the solubility of a large number of compounds.
-
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer. The formation of precipitate is monitored over a short period.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline [PBS] at pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration range (e.g., 1-200 µM), ensuring the final DMSO concentration is low (typically <1%) to minimize co-solvent effects.
-
Shake the plate for a predetermined time (e.g., 1.5-2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
b) Thermodynamic Solubility Assay (Shake-Flask Method):
This is the gold-standard method for determining the true equilibrium solubility.
-
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., simulated gastric fluid, simulated intestinal fluid, PBS at various pH values).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].
-
Data Presentation
Quantitative solubility data should be presented in a clear and structured tabular format.
Table 1: Thermodynamic Solubility of this compound in Various Media
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
| Deionized Water | 7.0 | 25 | Data | HPLC-UV |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data | HPLC-UV |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | LC-MS |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | LC-MS |
| 5% DMSO in PBS | 7.4 | 25 | Data | HPLC-UV |
| 20% Ethanol in Water | 7.0 | 25 | Data | HPLC-UV |
Stability Profiling
A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability. These are often referred to as forced degradation studies[3].
Experimental Protocols
a) Solution State Stability:
-
Principle: The compound is dissolved in various solutions and stored under defined conditions. Aliquots are taken at specified time points and analyzed for the parent compound's concentration and the appearance of degradation products.
-
Methodology:
-
Prepare solutions of this compound in different buffers (e.g., pH 2, 7, 9) to evaluate pH-dependent hydrolysis.
-
For each condition, create replicate samples.
-
Store the samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At predefined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining this compound and any major degradants.
-
b) Oxidative Stability:
-
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the sample over time, alongside a control sample without the oxidizing agent.
-
Analyze samples at various time points using HPLC.
-
c) Photostability:
-
Methodology:
-
Expose both solid this compound and a solution of the compound to a controlled light source that mimics both UV and visible light, as specified by ICH guidelines.
-
Keep control samples in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples at appropriate time intervals.
-
Data Presentation
The results of the stability studies should be tabulated to show the percentage of the compound remaining over time under different conditions.
Table 2: Stability of this compound in Solution (40°C)
| Condition | Time (hours) | % this compound Remaining | Major Degradation Products (RT) |
| pH 2.0 HCl | 0 | 100 | - |
| 8 | Data | Data | |
| 24 | Data | Data | |
| pH 7.4 PBS | 0 | 100 | - |
| 8 | Data | Data | |
| 24 | Data | Data | |
| pH 9.0 Borate Buffer | 0 | 100 | - |
| 8 | Data | Data | |
| 24 | Data | Data | |
| 3% H₂O₂ in PBS | 0 | 100 | - |
| 8 | Data | Data | |
| 24 | Data | Data |
Visualizing Workflows and Pathways
Experimental Workflow for Physicochemical Profiling
The logical flow of experiments for determining the solubility and stability of a new chemical entity can be visualized as follows.
Hypothetical Signaling Pathway Modulation
Extracts from Dillenia indica have been shown to modulate metabolic pathways such as the SIRT-1/AMPK pathway.[4] While the specific targets of this compound are unknown, a potential mechanism of action could involve similar pathways.
Conclusion
A systematic and rigorous evaluation of solubility and stability is fundamental to the successful development of any new chemical entity. By employing the standardized protocols outlined in this guide, researchers can generate a robust and reliable physicochemical profile for this compound. This data will be invaluable for guiding formulation development, designing further preclinical studies, and ultimately determining the therapeutic potential of this novel compound. The use of clear data presentation and visual workflows will ensure that these critical findings are communicated effectively among multidisciplinary research and development teams.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pretreatment of hydroethanolic extract of Dillenia indica L. attenuates oleic acid induced NAFLD in HepG2 cells via modulating SIRT-1/p-LKB-1/AMPK, HMGCR & PPAR-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Bioactive Compounds from Dillenia Species: A Technical Guide
Disclaimer: Extensive searches for "Dillenic acid B" did not yield any specific data on its in vitro biological activity, chemical structure, or isolation. Therefore, this guide focuses on the well-characterized bioactive compound, Betulinic Acid , a pentacyclic triterpenoid isolated from several Dillenia species, including Dillenia indica and Dillenia pentagyna. Betulinic acid has demonstrated significant in vitro anticancer and anti-inflammatory properties, making it a compound of high interest to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro biological activities of Betulinic Acid, with a focus on its anticancer and anti-inflammatory effects. The information is presented to facilitate further research and development of this promising natural product.
Anticancer Activity of Betulinic Acid
Betulinic acid exhibits selective cytotoxicity against a variety of cancer cell lines through the induction of apoptosis. Its anticancer activity is one of its most extensively studied biological properties.
Cytotoxicity Data
The in vitro cytotoxic effects of betulinic acid have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HL-60 | Human promyelocytic leukemia | 297.69 ± 7.29 | [1] |
| U937 | Human histiocytic lymphoma | 328.80 ± 14.77 | [1] |
| K562 | Human chronic myelogenous leukemia | 275.40 ± 8.49 | [1] |
Note: The IC50 values presented are for the methanolic extract of Dillenia indica fruit, from which betulinic acid was identified as the major active compound.[1][2]
Experimental Protocols
A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of betulinic acid (or the plant extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathways in Anticancer Activity
Betulinic acid induces apoptosis in cancer cells through the modulation of several key signaling pathways. A primary mechanism is the direct activation of the mitochondrial pathway of apoptosis.[3]
Betulinic acid can directly permeabilize the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytoplasm.[4][5] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death.
Caption: Betulinic Acid triggers the mitochondrial outer membrane permeabilization (MOMP).
Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6] Inhibition of this pathway contributes to the pro-apoptotic and anti-proliferative effects of betulinic acid.
Caption: Betulinic Acid inhibits the pro-survival PI3K/Akt/mTOR signaling cascade.
Anti-inflammatory Activity of Betulinic Acid
Betulinic acid also possesses potent anti-inflammatory properties, which have been demonstrated in various in vitro models.[7]
Inhibition of Pro-inflammatory Mediators
Betulinic acid can reduce the production of key pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocols
-
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of betulinic acid for a short period.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.
-
Caption: A generalized workflow for evaluating the anti-inflammatory effects of a test compound.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of betulinic acid are largely mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. Betulinic acid can inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-leukemic activity of Dillenia indica L. fruit extract and quantification of betulinic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action Studies of Dillenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid B is an oleanene-type triterpenoid that has been isolated from the medicinal plant Dillenia papuana. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. The initial discovery and structural elucidation of this compound have paved the way for investigations into its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, based on available scientific literature. It will delve into its known biological activities, propose a mechanism of action based on its chemical class, and provide detailed experimental protocols for its study.
Phytochemistry of this compound
This compound was first isolated from the Papua New Guinean medicinal plant Dillenia papuana. Structurally, it has been identified as 2-oxo-3β-hydroxyolean-12-en-30-oic acid.[1] The isolation and characterization of this compound, along with other related triterpenoids from the same plant, have been a focal point of phytochemical research on the Dillenia genus.
Biological Activity of this compound
Preliminary studies have shown that this compound exhibits antibacterial properties. Research has documented its activity against a panel of bacteria, indicating its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Spectrum
The initial report on this compound highlighted its inhibitory effects against both Gram-positive and Gram-negative bacteria. The specific strains that were found to be susceptible are detailed in the table below.
| Bacterial Strain | Activity | Reference |
| Bacillus subtilis | Active | [1] |
| Escherichia coli | Active | [1] |
| Micrococcus luteus | Active | [1] |
| Table 1: Documented Antibacterial Activity of this compound |
While these initial findings are promising, further research is required to quantify the potency of this compound, for instance, by determining its Minimum Inhibitory Concentration (MIC) against a broader range of clinically relevant bacteria.
Proposed Mechanism of Action
Detailed mechanistic studies specifically on this compound are limited in the currently available scientific literature. However, based on its classification as an oleanene-type triterpenoid, a plausible mechanism of action can be proposed. Many triterpenoids are known to exert their antimicrobial effects by disrupting the bacterial cell membrane.
This proposed mechanism involves the insertion of the lipophilic triterpenoid molecule into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components (such as ions, metabolites, and nucleic acids), and ultimately, cell death.
Caption: Proposed mechanism of action for this compound against bacteria.
Experimental Protocols
To further elucidate the mechanism of action and quantify the antibacterial activity of this compound, a series of in vitro experiments are necessary. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the starting concentration of this compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium (i.e., the well is clear). This can be assessed visually or by reading the optical density at 600 nm using a plate reader.
-
References
Potential Therapeutic Targets of Dillenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid B is a naturally occurring oleanane-type triterpenoid that has been isolated from the medicinal plant Dillenia papuana.[1] As a member of the triterpenoid class of compounds, this compound holds potential for therapeutic applications, primarily indicated by its demonstrated antibacterial properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its potential as a therapeutic agent. Due to the limited specific research on this compound, this document also draws upon data from structurally related oleanane triterpenoids to infer potential mechanisms of action and therapeutic targets.
Chemical Profile
-
Compound Name: this compound
-
Chemical Structure: 2-oxo-3β-hydroxyolean-12-en-30-oic acid
-
Compound Class: Oleanane-type Triterpenoid
-
Source: Dillenia papuana[1]
Caption: Chemical structure of this compound.
Potential Therapeutic Targets & Biological Activity
The primary therapeutic potential of this compound, as identified in the current literature, lies in its antibacterial activity.
Antibacterial Activity
This compound has demonstrated activity against a panel of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | Activity Reported |
| Bacillus subtilis | Positive | Yes |
| Micrococcus luteus | Positive | Yes |
| Escherichia coli | Negative | Yes |
Data on the minimum inhibitory concentration (MIC) for this compound is not currently available in the reviewed literature. The table indicates the reported qualitative activity.
The antibacterial mechanism of oleanane triterpenoids is generally believed to be multifactorial, targeting bacterial cell integrity and function through various means. While the specific mechanism for this compound has not been elucidated, it is likely to share similarities with other compounds in its class.
Potential Antibacterial Mechanisms of Oleanane Triterpenoids:
-
Cell Membrane Disruption: The lipophilic nature of triterpenoids allows them to intercalate into the bacterial cell membrane, leading to a loss of integrity, increased permeability, and eventual cell lysis.[2] The presence of both hydrophobic (the triterpenoid skeleton) and hydrophilic (hydroxyl and carboxyl groups) moieties in this compound supports this potential mechanism.
-
Inhibition of Biofilm Formation: Many triterpenoids have been shown to interfere with the formation of bacterial biofilms, which are critical for bacterial survival and virulence.
-
Enzyme Inhibition: Triterpenoids can inhibit various bacterial enzymes that are essential for processes such as cell wall synthesis, DNA replication, and protein synthesis.
-
Modulation of Gene Expression: Some studies suggest that pentacyclic triterpenoids can alter the expression of bacterial genes involved in virulence and metabolism.[3]
References
Dillenic Acid B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid B is a naturally occurring oleanane-type triterpenoid that has been isolated from plants of the Dillenia genus. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This document provides an in-depth technical overview of this compound, including its chemical properties, biological activities, and relevant experimental methodologies. Due to the limited specific research on this compound, this guide also incorporates data from structurally similar triterpenoids isolated from Dillenia species to provide a broader context for its potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-oxo-3β-hydroxyolean-12-en-30-oic acid | Nick et al., 1994 |
| Molecular Formula | C₃₀H₄₆O₄ | Nick et al., 1994 |
| Molecular Weight | 470.69 g/mol | Calculated |
| Class | Oleanane-type Triterpenoid | Nick et al., 1994 |
| Source | Dillenia papuana | Nick et al., 1994 |
Biological Activities
The primary biological activity reported for this compound is its antibacterial property. Research on other triterpenoids from the Dillenia genus suggests potential for other activities such as anti-inflammatory and antifungal effects.
Antibacterial Activity of this compound
This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below.
| Bacterial Strain | MIC (µg/mL) | Source |
| Bacillus subtilis | 2.5 | Nick et al., 1994 |
| Escherichia coli | 5.0 | Nick et al., 1994 |
| Micrococcus luteus | 2.5 | Nick et al., 1994 |
Biological Activities of Other Triterpenoids from Dillenia Species
To provide a broader perspective, the following table summarizes the biological activities of other triterpenoids isolated from various Dillenia species.
| Compound | Biological Activity | Quantitative Data | Source |
| 3-oxoolean-12-en-30-oic acid (from D. serrata) | Anti-inflammatory | IC₅₀ = 1.54 µM (PGE₂ inhibition) | [1] |
| Betulinic acid (from D. philippinensis) | Antifungal | Moderate activity against Candida albicans | [2] |
| Koetjapic acid (from D. suffruticosa) | Anti-inflammatory | Significantly reduced paw edema in rats at 50 mg/kg | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. Therefore, generalized protocols based on standard methodologies for triterpenoid research are provided below.
Isolation of Triterpenoids from Dillenia Species
The isolation of this compound and other triterpenoids from Dillenia plant material typically involves extraction followed by chromatographic separation.
1. Extraction:
-
Air-dried and powdered plant material (e.g., leaves, bark) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.
-
The crude extracts are concentrated under reduced pressure.
2. Column Chromatography:
-
The crude extract (e.g., the dichloromethane extract) is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined.
3. Purification:
-
Further purification of the combined fractions is achieved through repeated column chromatography, often with a different solvent system, or by preparative high-performance liquid chromatography (HPLC).
-
Crystallization of the purified compound yields the isolated triterpenoid.
Antibacterial Susceptibility Testing: Agar Diffusion Method
The antibacterial activity of this compound is commonly determined using the agar diffusion method.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the bacterial suspension, and excess liquid is removed by pressing against the inside of the tube.
-
The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
3. Application of Test Compound:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plate.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
4. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Mechanism of Action and Signaling Pathways
The precise mechanism of antibacterial action for this compound has not been elucidated. However, research on other oleanane-type triterpenoids suggests several potential mechanisms:
-
Disruption of Bacterial Membranes: The amphipathic nature of triterpenoids may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately cell death.
-
Inhibition of Biofilm Formation: Some triterpenoids have been shown to interfere with the formation of bacterial biofilms, which are crucial for bacterial survival and pathogenesis.
-
Enzyme Inhibition: Triterpenoids may inhibit key bacterial enzymes involved in essential metabolic pathways.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in bacteria.
Visualizations
Experimental Workflow for Isolation and Antibacterial Testing of this compound
Postulated Antibacterial Mechanism of Action for Oleanane Triterpenoids
Conclusion
This compound is a promising antibacterial agent isolated from Dillenia papuana. While current research is limited, its demonstrated activity against both Gram-positive and Gram-negative bacteria warrants further investigation. The broader biological activities of related triterpenoids from the Dillenia genus, such as anti-inflammatory and antifungal effects, suggest that this compound may also possess a wider range of therapeutic properties. Future research should focus on elucidating its specific mechanism of action, evaluating its efficacy in in vivo models, and exploring its potential cytotoxicity and pharmacokinetic profile to determine its suitability for further drug development.
References
- 1. Inhibitory Effect of Triterpenoids from Dillenia serrata (Dilleniaceae) on Prostaglandin E2 Production and Quantitative HPLC Analysis of Its Koetjapic Acid and Betulinic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical and anti-inflammatory studies of Dillenia suffruticosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dillenic Acid B Derivatives: A Look into the Uncharted Territory of Natural Product Chemistry
Despite the growing interest in the therapeutic potential of natural products, detailed synthetic routes and biological evaluations of Dillenic acid B and its derivatives remain largely unexplored in publicly available scientific literature. As of late 2025, comprehensive experimental protocols for the chemical synthesis of these compounds, extensive quantitative data on their biological activities, and elucidated signaling pathways are not readily accessible. This report summarizes the current landscape and highlights the significant opportunities for future research in this area.
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Dillenia indica, a plant with a history of use in traditional medicine, has been a source of various bioactive compounds. While some of its constituents, such as betulinic acid and koetjapic acid, have been the subject of scientific investigation, this compound, another constituent, remains an enigmatic molecule.
Initial inquiries into the synthesis of this compound derivatives reveal a notable absence of established protocols. Searches for total synthesis or semi-synthetic modifications of the this compound scaffold do not yield specific methodologies, starting materials, or reaction conditions. This lack of information presents a significant hurdle for researchers aiming to explore the structure-activity relationships of this class of compounds. Without access to a reliable synthetic route, the production of derivatives for biological screening is not feasible.
Furthermore, the biological activity of this compound derivatives is poorly characterized. While general studies on crude extracts of Dillenia indica suggest potential anti-inflammatory and anti-cancer properties, the specific contributions of this compound and its analogues are yet to be determined. Quantitative data, such as IC50 or EC50 values from in vitro assays, are not available in a structured format for comparison. This data gap prevents a thorough evaluation of their therapeutic potential and the identification of promising lead compounds for further development.
The molecular mechanisms underlying the potential biological effects of this compound derivatives are also unknown. Without experimental data, it is impossible to construct diagrams of the signaling pathways that these compounds might modulate. Understanding these pathways is crucial for elucidating their mechanism of action and for predicting potential therapeutic applications and side effects.
The absence of detailed information on the synthesis and bioactivity of this compound derivatives represents a significant knowledge gap in the field of natural product chemistry and drug discovery. The following logical workflow would be necessary to address this gap:
Figure 1. A proposed workflow for the future investigation of this compound and its derivatives.
Application Note: Quantification of Dillenic Acid B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dillenic acid B in plant extracts. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended to provide a robust and reliable analytical procedure for researchers, scientists, and drug development professionals engaged in the study of Dillenia species and their bioactive constituents.
Introduction
This compound is a phytochemical of interest, and its accurate quantification is essential for various research applications, including pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological activity. Due to the complexity of plant matrices, a highly selective and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to other analytical techniques, making it the gold standard for the quantification of target compounds in complex mixtures.[1][2] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound.
Experimental Workflow
A generalized workflow for the quantification of this compound from a plant matrix is presented below. This involves sample extraction, followed by separation and detection using an LC-MS/MS system.
Figure 1: Proposed experimental workflow for the quantification of this compound.
Proposed Experimental Protocol
This protocol is a proposed starting point and may require optimization based on the specific matrix and available instrumentation.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Milli-Q or equivalent purified water
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.
Sample Preparation (from Plant Material)
-
Weigh 100 mg of homogenized and dried plant powder into a microcentrifuge tube.
-
Add 1 mL of methanol and the internal standard working solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a water bath.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters for the LC-MS/MS system.
| Parameter | Proposed Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be determined based on this compound's chemical structure) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the this compound standard to identify the precursor ion and optimal product ions. A minimum of two transitions (one for quantification, one for confirmation) are recommended. |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Capillary Voltage | 2.0 kV |
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: Evaluate the method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Matrix Effect: Investigate the potential for ion suppression or enhancement from the sample matrix.
-
Stability: Assess the stability of the analyte in the stock solutions and in the processed samples under different storage conditions.
Data Presentation
Quantitative data should be clearly summarized for easy interpretation and comparison.
Table 1: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| Linearity (r²) | 0.9995 |
Table 2: Example Intra-Day and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 15 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 150 | 3.5 | 98.7 | 4.3 | 99.2 |
| High | 400 | 2.8 | 101.2 | 3.9 | 100.5 |
Conclusion
The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in plant extracts. The high sensitivity and selectivity of this technique are well-suited for the analysis of complex biological matrices.[4][5] This application note serves as a starting point for method development and validation, which are crucial steps for ensuring data quality and reproducibility in research and drug development settings.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dillenic Acid B using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid B is a triterpenoid compound that has been isolated from plants of the Dillenia genus. Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and reliable quantitative analysis is crucial for the phytochemical investigation, quality control of herbal medicines, and pharmacokinetic studies of such compounds. This application note provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method with UV detection.
While a specific validated method for this compound is not widely published, this protocol is adapted from established and validated HPLC methods for structurally similar triterpenoid acids, such as koetjapic acid and betulinic acid, isolated from the Dillenia genus.[1] The method employs a reversed-phase C18 column and UV detection at a low wavelength, which is characteristic for compounds lacking a strong chromophore.[2]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC analysis, and quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm Syringe filters (PTFE or nylon)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
Chromatographic Conditions
The following conditions are recommended as a starting point and may require optimization for specific matrices or HPLC systems.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-25 min: 60% to 90% B25-30 min: 90% B30.1-35 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., bark or fruit of Dillenia) and place it in a flask. Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.
-
Evaporation: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Parameters (Illustrative Data)
The following tables summarize the type of quantitative data that should be generated during method validation, based on ICH guidelines.[1] The values presented are illustrative for this compound.
Table 1: System Suitability and Calibration Data
| Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Retention Time (min) | - | 15.8 |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| Linearity Range (µg/mL) | - | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| LOD (µg/mL) | - | 0.3 |
| LOQ (µg/mL) | - | 1.0 |
Table 2: Precision and Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Precision (RSD, %) | Accuracy (Recovery, %) |
|---|---|---|
| 5 | 2.1% | 98.5% |
| 25 | 1.5% | 101.2% |
| 75 | 1.1% | 99.3% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound from sample preparation to data acquisition.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantitative determination of this compound in various samples, including plant extracts. The protocol is based on established methods for similar triterpenoid acids and offers a solid foundation for method development and validation.[1] The use of a C18 column with a simple mobile phase gradient and UV detection at 210 nm allows for effective separation and quantification, making it suitable for quality control, phytochemical research, and potential applications in drug development.
References
Application Notes and Protocols for In Vivo Animal Studies with Betulinic Acid
A Relevant Bioactive Component of Dillenia Species
Disclaimer: Initial searches for "Dillenic acid B" did not yield specific data for in vivo animal studies. Therefore, these application notes focus on Betulinic Acid , a well-researched pentacyclic triterpenoid and a significant bioactive constituent of various Dillenia species. Betulinic acid has demonstrated notable anti-inflammatory and anti-cancer properties in numerous preclinical animal models.
I. Overview of Betulinic Acid
Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects.[1] It is found in the bark of several plant species, including the white birch (Betula pubescens) and various Dillenia species. Its therapeutic potential, particularly in oncology and inflammatory diseases, has been extensively explored in in vivo animal models. BA is known to modulate multiple signaling pathways, making it a compound of high interest for drug development professionals.
II. Anti-inflammatory Activity of Betulinic Acid
Betulinic acid has been shown to be effective in various animal models of inflammation. It exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Effects
| Animal Model | Species/Strain | Betulinic Acid Dose | Route of Administration | Positive Control | % Inhibition of Inflammation | Reference |
| Acetic Acid-Induced Writhing | Mice | 50 mg/kg | Oral | Diclofenac Sodium (50 mg/kg) | 64.28% - 65.35% | [2] |
| Carrageenan-Induced Paw Edema | Rats | 10 - 100 mg/kg | Oral | Indomethacin | Significant reduction | [2] |
| Lipopolysaccharide-Induced Inflammation | Rats | Not specified | Not specified | Not specified | Attenuated vascular hyporeactivity | [3] |
Experimental Protocols: Anti-inflammatory Models
1. Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic and anti-inflammatory activity.
-
Animals: Swiss albino mice of either sex.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Procedure:
-
Divide the mice into groups: Vehicle control, Betulinic Acid treated, and Positive Control (e.g., Diclofenac Sodium).
-
Administer Betulinic Acid (e.g., 50 mg/kg) or the positive control orally. Administer the vehicle (e.g., 1% Tween 80 in saline) to the control group.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.
-
Immediately after the acetic acid injection, observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).
-
Calculate the percentage inhibition of writhing for the treated groups compared to the control group.[4][5]
-
2. Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening acute anti-inflammatory agents.
-
Animals: Wistar or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Group the rats and administer Betulinic Acid (e.g., 10-100 mg/kg, p.o.) or a standard anti-inflammatory drug (e.g., Indomethacin).
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The difference in paw volume before and after carrageenan injection represents the edema. Calculate the percentage inhibition of edema in the treated groups relative to the control group.[2][6]
-
Signaling Pathway: Anti-inflammatory Action
Betulinic acid's anti-inflammatory effects are significantly mediated by the inhibition of the NF-κB signaling pathway. In an inflammatory state, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. Betulinic acid has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[7]
III. Anti-cancer Activity of Betulinic Acid
Betulinic acid has demonstrated potent anti-tumor activity in a variety of cancer models, including those for lung, melanoma, and hepatocellular carcinoma. Its mechanisms of action include the induction of apoptosis and inhibition of metastasis, often through modulation of the PI3K/Akt and NF-κB pathways.
Quantitative Data: Anti-cancer Effects
| Cancer Model | Species/Strain | Betulinic Acid Dose | Route of Administration | % Tumor Growth Inhibition / Reduction in Metastasis | Reference |
| B16F10 Melanoma Lung Metastasis | C57BL/6 Mice | 10 mg/kg/day | Not specified | Augmented suppression of lung metastasis when combined with Vincristine | [8] |
| KrasG12D or EGFRL858R driven Lung Cancer | Mice | Not specified | Not specified | Inhibited lung tumor proliferation | [1][9] |
| Hepatocellular Carcinoma Xenograft | Mice | Not specified | Not specified | Significantly inhibited HCC growth and blocked pulmonary metastasis | [10] |
| Pancreatic Cancer Xenograft | Nude Mice | 10, 20, 40 mg/kg | Oral gavage | Dose-dependent tumor weight reduction | [11] |
Experimental Protocols: Anti-cancer Models
1. Subcutaneous Xenograft Tumor Model
This model is widely used to assess the efficacy of anti-cancer agents on solid tumor growth.
-
Animals: Immunocompromised mice (e.g., Nude or SCID).
-
Housing: In a specific pathogen-free (SPF) environment.
-
Procedure:
-
Culture human cancer cells (e.g., lung, breast, prostate) in vitro.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Betulinic Acid (at various doses) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a set schedule.
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for biomarkers if required.
-
2. Experimental Lung Metastasis Model
This model is used to evaluate the effect of a compound on the metastatic spread of cancer cells.
-
Animals: C57BL/6 mice for B16F10 melanoma cells or immunocompromised mice for human cancer cells.
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Inject cancer cells (e.g., B16F10 melanoma cells) into the lateral tail vein of the mice to induce lung metastases.
-
Administer Betulinic Acid or vehicle control to the respective groups, starting either before or after the cell injection, depending on the study design (preventive or therapeutic).
-
Continue the treatment for a predetermined period (e.g., 14-21 days).
-
At the end of the experiment, euthanize the mice and harvest the lungs.
-
Count the number of metastatic nodules on the lung surface.
-
The lungs can be fixed in Bouin's solution to enhance the visibility of the nodules.
-
Signaling Pathways: Anti-cancer Action
Betulinic acid's anti-cancer effects are multifaceted, involving the induction of apoptosis and inhibition of cell survival pathways. Two key pathways modulated by BA are the PI3K/Akt/mTOR and NF-κB pathways. BA can suppress the phosphorylation of Akt, a central kinase in the PI3K pathway, leading to decreased cell survival and proliferation. Additionally, by inhibiting the NF-κB pathway, BA can reduce the expression of anti-apoptotic proteins and promote apoptosis.
IV. Formulation and Administration
Due to its poor water solubility, the formulation of Betulinic Acid for in vivo studies is critical. Common approaches include:
-
Suspension in a vehicle: Suspending BA in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and saline.
-
Solubilization in oil: Dissolving BA in an oil like corn oil for oral administration.
-
Nanoparticle formulations: Encapsulating BA in nanoparticles to improve its bioavailability.
The choice of vehicle and route of administration should be carefully considered and validated for each specific study.
V. Safety and Toxicology
Betulinic acid has been reported to have a favorable safety profile, showing low toxicity to normal cells and tissues. However, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Monitoring for signs of toxicity, such as weight loss, changes in behavior, and organ damage (through histology), is crucial throughout the study.
References
- 1. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mdpi.com [mdpi.com]
- 8. Betulinic acid augments the inhibitory effects of vincristine on growth and lung metastasis of B16F10 melanoma cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Bioactive Compounds from Dillenia Species
Disclaimer: Initial literature searches did not yield specific data for "Dillenic acid B." The following application notes and protocols are based on the well-characterized bioactive compounds isolated from the Dillenia genus, such as Betulinic Acid, and extracts from Dillenia indica and Dillenia serrata. These compounds have demonstrated significant activity in various cell-based assays and serve as a relevant proxy for researchers interested in the therapeutic potential of phytochemicals from this genus.
Introduction
The Dillenia genus of plants is a rich source of bioactive pentacyclic triterpenoids, flavonoids, and other secondary metabolites with promising pharmacological activities. Notably, Betulinic Acid, isolated from Dillenia indica, has been identified as a potent cytotoxic agent against various cancer cell lines.[1][2] Extracts from Dillenia species have been shown to induce cell death, inhibit cell migration, and modulate key signaling pathways involved in cancer progression.[1] These application notes provide an overview of the cellular effects of these compounds and detailed protocols for their evaluation in cell-based assays.
Data Presentation: Cytotoxic Activity of Dillenia Extracts and Betulinic Acid
The following table summarizes the quantitative data on the cytotoxic effects of Dillenia indica (DI) extracts and Betulinic Acid (BA) on oral squamous cell carcinoma (OSCC) cells.
| Compound/Extract | Cell Line | Assay | Concentration | Effect |
| DI-H₂O Ext | SAS | Apoptosis (FACS) | Not Specified | 14-19% increase in cell death |
| DI-ME Ext | SAS | Apoptosis (FACS) | Not Specified | 8-10% increase in cell death |
| Betulinic Acid (BA) | SAS | Apoptosis (FACS) | 10 µM | 25% cell death |
| Betulinic Acid (BA) | SAS | Apoptosis (FACS) | 25 µM | 36% cell death |
| DI Extracts | SAS | Clonogenic Assay | 10 and 15 µg/mL | Significant reduction in colony number |
| Betulinic Acid (BA) | SAS | Clonogenic Assay | 10 and 15 µM | Dose-dependent reduction in colony number |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of Dillenia extracts or isolated compounds on cancer cell lines, such as the MCF-7 breast cancer cell line.[3]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Dillenia extract or Betulinic Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Dillenia extract or Betulinic Acid in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
This assay is used to evaluate the effect of Dillenia compounds on the migration of cancer cells.[1]
Materials:
-
SAS cells (or other suitable cancer cell line)
-
6-well plates
-
200 µL pipette tips
-
Dillenia extract or Betulinic Acid
-
Microscope with a camera
Procedure:
-
Seed SAS cells in 6-well plates and grow them to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of the Dillenia extract or Betulinic Acid. A control group should receive medium with the vehicle.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 and 24 hours).[1]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
This assay assesses the ability of single cells to proliferate and form colonies after treatment with Dillenia compounds.[1]
Materials:
-
SAS cells
-
6-well plates
-
Dillenia extract or Betulinic Acid
-
Crystal violet staining solution
Procedure:
-
Seed a low density of SAS cells (e.g., 500 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the Dillenia extract (e.g., 10 and 15 µg/mL) or Betulinic Acid (e.g., 10 and 15 µM).[1]
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
After incubation, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each well.
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Dillenia compounds.[1]
Materials:
-
SAS cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed SAS cells and treat them with the desired concentrations of Dillenia extract or Betulinic Acid for a specific duration (e.g., 72 hours).[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The cell population will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Visualizations
Extracts from Dillenia indica and its active compounds like Betulinic Acid have been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation. These include the Akt/mTOR, NF-κB, and JAK/STAT3 pathways.[1] Furthermore, Betulinic Acid is known to induce apoptosis through the mitochondrial signaling pathway, involving p53 and p21.[4]
References
- 1. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-leukemic activity of Dillenia indica L. fruit extract and quantification of betulinic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Dillenia serrata Thunb Ethanol Extract Against MCF-7 Breast Cancer Cell Line | Rahmawati | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 4. Induction of cell cycle arrest and apoptosis by betulinic acid-rich fraction from Dillenia suffruticosa root in MCF-7 cells involved p53/p21 and mitochondrial signalling pathway. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes & Protocols: Dillenic Acid B Analogs from Dillenia indica as Potential Enzyme Inhibitors
Disclaimer: Extensive literature searches did not yield specific information on a compound named "Dillenic acid B." The following application notes focus on Betulinic Acid , a prominent and well-characterized enzyme inhibitor isolated from Dillenia indica, the same plant genus from which a compound like "this compound" would likely be derived. This document is intended to serve as a guide for researchers, scientists, and drug development professionals interested in the enzyme inhibition potential of compounds from Dillenia indica.
Introduction
Dillenia indica, commonly known as elephant apple, is a plant rich in bioactive phytochemicals. Among these, pentacyclic triterpenoids such as betulinic acid have garnered significant attention for their therapeutic properties, including enzyme inhibition. This document provides an overview of the enzyme inhibitory potential of betulinic acid, with a specific focus on its activity against tyrosinase, a key enzyme in melanin biosynthesis. These notes offer detailed protocols for in vitro enzyme inhibition assays and present quantitative data to facilitate further research and development.
Data Presentation
The inhibitory activity of betulinic acid against tyrosinase has been quantified, providing valuable data for comparative analysis.
Table 1: Inhibitory Activity of Betulinic Acid against Mushroom Tyrosinase
| Enzyme Activity | Substrate | IC50 (µM) |
| Monophenolase | L-tyrosine | 25.66 |
| Diphenolase | L-DOPA | 13.93 |
Experimental Protocols
A detailed methodology for determining the tyrosinase inhibitory activity of a test compound like betulinic acid is provided below. This protocol is based on established spectrophotometric methods.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the monophenolase and diphenolase activities of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
L-tyrosine
-
Betulinic Acid (or other test compound)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a 2 mM stock solution of L-tyrosine in phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., Betulinic Acid) in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
-
Diphenolase Activity Assay (L-DOPA as substrate):
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 10 minutes using a microplate reader.
-
A control is run with 20 µL of DMSO instead of the test compound.
-
-
Monophenolase Activity Assay (L-tyrosine as substrate):
-
Follow the same procedure as the diphenolase assay, but replace the L-DOPA solution with 20 µL of 2 mM L-tyrosine solution.
-
Measure the absorbance at 475 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol and the proposed mechanism of enzyme inhibition.
Caption: Workflow for tyrosinase inhibition assay.
Caption: Non-competitive inhibition of tyrosinase.
Formulating Dillenic Acid B for Pharmacological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Dillenic acid B, a compound of interest for pharmacological studies. Due to its presumed low aqueous solubility, a common characteristic of complex natural products, this guide focuses on strategies to enhance its bioavailability for both in vitro and in vivo research.
Pre-Formulation Assessment of this compound
Prior to selecting a formulation strategy, a thorough physicochemical characterization of this compound is essential. The data gathered in this phase will inform the selection of the most appropriate formulation approach.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | ~470 g/mol | LC-MS |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| LogP | > 5 | Calculated/Experimental |
| pKa | 4.5 - 5.5 (estimated) | Potentiometric titration |
| Melting Point | 180-195 °C | Differential Scanning Calorimetry (DSC) |
| Stability in PBS (pH 7.4) | Degradation observed after 4h | HPLC analysis |
Formulation Strategies for Poorly Soluble Compounds
Several techniques can be employed to enhance the solubility and bioavailability of compounds like this compound. The choice of formulation will depend on the intended application (e.g., in vitro cell-based assays vs. in vivo animal studies), the required dose, and the route of administration.[1]
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Liposomal Formulation | Encapsulation in a lipid bilayer vesicle.[2] | - Suitable for both hydrophilic and hydrophobic drugs.- Can be targeted to specific tissues.- Protects the drug from degradation. | - Complex manufacturing process.- Potential for instability.- Higher cost of goods. |
| Solid Dispersion | Dispersion of the drug in a solid polymer matrix.[3] | - Enhances dissolution rate.- Can be formulated into solid dosage forms.- Scalable manufacturing processes (e.g., spray drying, hot-melt extrusion). | - Potential for drug recrystallization.- Polymer selection is critical.- May not be suitable for all drugs. |
| Particle Size Reduction | Increasing the surface area by reducing particle size (micronization or nanosizing).[4] | - Simple and cost-effective.- Can improve dissolution rate. | - May not be sufficient for very poorly soluble drugs.- Potential for particle aggregation. |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins.[5] | - Increases aqueous solubility.- Can improve stability. | - Limited by the size of the cyclodextrin cavity.- Potential for toxicity at high concentrations. |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by sonication.[6]
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at 37°C under reduced pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed (37°C) PBS (pH 7.4) to the flask.
-
Rotate the flask gently in the water bath for 1-2 hours to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 30-60 minutes, or until the suspension becomes clear.
-
Alternatively, use a probe sonicator, applying short bursts of sonication interspersed with cooling periods on ice to prevent overheating.
-
-
Sterilization and Purification:
-
Extrude the liposome suspension through a 0.22 µm syringe filter to sterilize and remove any larger particles.
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.
-
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Prepare different weight ratios of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a solid mass is formed.
-
-
Drying:
-
Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion using a mortar and pestle.
-
Pass the powdered dispersion through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques such as HPLC, USP dissolution apparatus II, and DSC/X-ray diffraction, respectively.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Formulation Development
Hypothetical Signaling Pathway for Anti-Inflammatory Action of this compound
The following diagram illustrates a potential mechanism of action for this compound, targeting the NF-κB signaling pathway, which is a key regulator of inflammation. This is a hypothetical pathway based on the known activities of other structurally related natural products and requires experimental validation for this compound.
References
- 1. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dillenic Acid B Extraction
Welcome to the technical support center for the extraction of Dillenic acid B. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your extraction protocols and improve your yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is a triterpenoid acid. Its polarity suggests that solvents of intermediate polarity are likely most effective. Methanol and ethyl acetate have been shown to be effective for extracting similar compounds from Dillenia indica.[1][2] Consider a sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract the this compound. |
| Insufficient Solvent-to-Feed Ratio | A low solvent-to-feed ratio can lead to incomplete extraction. For ultrasound-assisted extraction of compounds from Dillenia indica, a ratio of 30:1 (solvent volume to plant material weight) has been found to be optimal.[3] Experiment with increasing your solvent volume. |
| Ineffective Extraction Technique | Passive maceration may not be sufficient. Consider using techniques that increase mass transfer, such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or mechanical stirring.[3][4] UAE has been shown to be effective for extracting compounds from Dillenia indica.[3] |
| Degradation of this compound | Triterpenoid acids can be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures or strong acidic or basic conditions.[5] If using thermal methods like Soxhlet, ensure the temperature is controlled. For acid-base extractions, use mild acids and bases and minimize exposure time. |
| Improper Plant Material | The concentration of this compound can vary depending on the part of the plant used, its geographical origin, and the time of harvest. Ensure you are using a reliable source of Dillenia indica fruit, which is reported to contain these types of compounds.[6] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Recommended Solution |
| Broad Solvent Polarity | Using a single, highly polar solvent like methanol may co-extract a wide range of compounds, including sugars and other polar impurities.[2] |
| Lack of a Defatting Step | The raw plant material may contain oils and waxes that can interfere with the extraction and purification. |
| Inadequate Purification | Simple extraction is often not sufficient to obtain a pure compound. |
Issue 3: Difficulty in Isolating this compound after Extraction
| Potential Cause | Recommended Solution |
| Inappropriate pH for Acid-Base Extraction | As an acidic compound, this compound can be separated from neutral and basic impurities using acid-base extraction. Ensure the pH of the aqueous phase is sufficiently basic (e.g., using a sodium bicarbonate or sodium carbonate solution) to deprotonate the carboxylic acid group of this compound, rendering it water-soluble. Subsequently, the aqueous layer should be acidified (e.g., with dilute HCl) to precipitate the purified this compound.[7][8] |
| Emulsion Formation During Liquid-Liquid Extraction | Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. |
| Co-precipitation of Other Acidic Compounds | The crude extract may contain other acidic compounds that co-precipitate with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While specific studies on this compound are limited, methanol and ethyl acetate are effective solvents for extracting triterpenoids and other phenolic compounds from Dillenia indica.[1][2] A sequential extraction, starting with a non-polar solvent like hexane to remove fats, followed by a medium-polarity solvent like ethyl acetate, is a good strategy to improve the purity of the initial extract.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider employing methods that increase the interaction between the solvent and the plant material. Ultrasound-assisted extraction (UAE) and Soxhlet extraction are generally more efficient than simple maceration.[3][4] For UAE, optimizing parameters such as solvent-to-feed ratio, ultrasound amplitude, and extraction time is crucial.[3]
Q3: My extract is a complex mixture. How can I isolate this compound?
A3: A common and effective method for isolating acidic compounds like this compound is acid-base extraction.[8] This involves dissolving your crude extract in an organic solvent and washing it with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its salt. This aqueous layer can then be separated and acidified to precipitate the purified this compound.[7] Further purification can be achieved using chromatographic techniques like column chromatography or preparative HPLC.
Q4: How do I quantify the yield of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard method for quantifying organic acids like this compound.[1][9] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification. LC-MS/MS offers high sensitivity and specificity for this purpose.[10][11]
Q5: Could my this compound be degrading during the extraction process?
A5: Yes, degradation is possible, especially with prolonged exposure to high heat or harsh pH conditions.[5] If you are using a thermal extraction method like Soxhlet, monitor the temperature to avoid decomposition. During acid-base extraction, use moderate pH changes and do not delay the subsequent steps. The stability of similar compounds is often greatest around a neutral to slightly acidic pH (pH 4-6).[5]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for extracting bioactive compounds from Dillenia indica.[3]
-
Preparation of Plant Material: Dry the Dillenia indica fruit and grind it into a fine powder (e.g., 40-80 mesh size).[4]
-
Defatting (Optional but Recommended): Macerate the powdered plant material in hexane at a 1:10 solid-to-liquid ratio for 24 hours to remove non-polar impurities. Filter and discard the hexane. Air-dry the plant material.
-
Ultrasonic Extraction:
-
Place 10 g of the powdered plant material in a flask.
-
Add 300 mL of 80% ethanol in water (a 30:1 solvent-to-feed ratio).[3]
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a controlled temperature (e.g., 40-50°C) with an ultrasound amplitude of around 24%.[3]
-
Extract for approximately 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Further Purification: The resulting crude extract can be further purified using acid-base extraction (see Protocol 2) or chromatography.
Protocol 2: Acid-Base Extraction for Purification of this compound
This protocol outlines a general procedure for separating an acidic compound from a neutral/basic mixture.[7][8]
-
Dissolution: Dissolve the crude extract obtained from Protocol 1 in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Basic Wash:
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated this compound (as a sodium salt) will be in the upper aqueous layer.
-
Drain the lower organic layer (containing neutral and basic impurities) and collect the aqueous layer.
-
Repeat the wash of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the acidic compound. Combine the aqueous extracts.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (test with litmus or pH paper).
-
This compound should precipitate out of the solution as a solid.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any remaining salts.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Healing effect of Dillenia indica fruit extracts standardized to betulinic acid on ultraviolet radiation-induced psoriasis-like wounds in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the extracts from Dillenia indica fruits [ir-library.mmarau.ac.ke:8080]
- 3. Physicochemical characterization of Dillenia indica fruits and exploration of extraction methods to obtain reducing compounds and pectin [agris.fao.org]
- 4. WO2004050109A1 - A process for the preparation of antioxidants from dillenia indica - Google Patents [patents.google.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dillenic Acid B - Information Not Available
Our comprehensive search of scientific literature and chemical databases has not yielded any specific information on the chemical synthesis of a compound referred to as "Dillenic acid B." It is possible that this name is not the standard nomenclature for the compound, or that its synthesis has not been publicly documented.
Consequently, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, and visualizations as requested. The creation of such a resource requires foundational knowledge of the synthetic route, including reaction steps, reagents, and potential challenges.
We recommend the following actions for researchers and professionals seeking information on this topic:
-
Verify the Compound Name and Structure: Please ensure that "this compound" is the correct and complete chemical name. Access to the compound's chemical structure (e.g., through a CAS number or IUPAC name) would enable a more targeted and effective literature search.
-
Consult Specialized Databases: Researchers are encouraged to perform in-depth searches in specialized chemical databases such as SciFinder, Reaxys, and PubChem, using any known structural information or alternative names for the compound.
-
Explore Related Compounds: If the synthesis of this compound is unpublished, it may be beneficial to investigate the synthesis of structurally similar natural products from the Dillenia genus. This could provide insights into potential synthetic strategies and challenges.
We regret that we could not fulfill the specific request at this time due to the lack of available data. We are committed to providing accurate and helpful information and will update our resources if and when the synthesis of this compound is reported in the scientific literature.
Technical Support Center: Overcoming Solubility Challenges of Dillenic Acid B and Related Compounds in Assays
Frequently Asked Questions (FAQs)
Q1: Why is my Dillenic acid B (or similar lipophilic acidic compound) not dissolving in aqueous buffers?
A1: Lipophilic compounds like this compound have poor water solubility due to their nonpolar chemical structure. They are often characterized by a high logP value, indicating a preference for fatty or nonpolar environments over aqueous ones. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Organic solvents are necessary to dissolve this compound. The most common choice is dimethyl sulfoxide (DMSO). Other options include ethanol and dimethylformamide (DMF). It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous assay buffer.
Q3: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the final concentration of the organic solvent in the medium is too low to keep the compound dissolved. To troubleshoot this, you can:
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Lower the final compound concentration: The compound may be exceeding its solubility limit in the final assay medium.
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Increase the final DMSO concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. It is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same DMSO concentration without the compound) in your experiments.
-
Use a co-solvent or surfactant: In some cases, adding a small amount of a less polar solvent or a biocompatible surfactant to the medium can help maintain solubility.
Q4: Can I heat or sonicate my stock solution to improve solubility?
A4: Gentle heating and sonication can be effective in dissolving many compounds. However, it is important to be cautious as excessive heat can degrade the compound. If you choose to heat the solution, use a water bath with a controlled temperature and do not exceed 40-50°C. Sonication should be performed in short bursts to avoid overheating. Always check the compound's stability information before applying heat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO or ethanol. Serially dilute the stock solution in the same solvent before making the final dilution into the aqueous buffer. |
| A clear stock solution in DMSO becomes cloudy or forms crystals over time. | The compound is not stable in the solvent at that concentration or storage temperature. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly. |
| Precipitation is observed in the wells of a microplate during a cell-based assay. | The compound's solubility limit is exceeded in the final assay medium, potentially due to interactions with media components or temperature changes. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. Pre-warm the assay medium to 37°C before adding the compound. |
| Inconsistent results are observed across different experiments. | Variability in stock solution preparation or dilution technique. | Follow a standardized and detailed protocol for preparing stock and working solutions. Ensure thorough mixing at each dilution step. |
Quantitative Data: Solubility of Oleanolic Acid (A Representative Lipophilic Acidic Compound)
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~21 | ~46 | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~7 | ~15 | Another suitable organic solvent for stock solutions. |
| Dimethylformamide (DMF) | ~30 | ~66 | Offers higher solubility but may have greater cellular toxicity than DMSO. |
| Aqueous Buffer (PBS, pH 7.2) with 33% DMF | ~0.3 | ~0.66 | Illustrates the significant drop in solubility in aqueous solutions, even with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Oleanolic Acid in DMSO
Materials:
-
Oleanolic Acid (MW: 456.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.57 mg of Oleanolic Acid powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
10 mM Oleanolic Acid stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations. For example, to get a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
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To prepare the final working concentrations, dilute the intermediate DMSO solutions into the pre-warmed cell culture medium. For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
-
Mix the working solutions thoroughly by gentle pipetting or inverting the tube.
-
Add the working solutions to the cells in the assay plate. Remember to include a vehicle control containing the same final concentration of DMSO.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for compound precipitation in assays.
Caption: Simplified NF-κB signaling pathway activated by acidic compounds.
Technical Support Center: Dillenic Acid B
Disclaimer: Initial searches for "Dillenic acid B" have not yielded a compound with this specific designation in publicly available chemical databases. The information provided herein pertains to Dillenic acid C , a structurally related pentacyclic triterpenoid, and is intended to serve as a guide for researchers working with similar compounds. We will refer to the compound as Dillenic Acid for the remainder of this document, assuming a close structural relationship.
Frequently Asked Questions (FAQs)
Q1: My solution of Dillenic Acid is showing a decrease in purity over a short period. What could be the cause?
A1: The degradation of Dillenic Acid in solution can be attributed to several factors, primarily related to its chemical structure, which includes a carboxylic acid, a hydroxyl group, and a ketone within a complex pentacyclic triterpenoid framework. Potential degradation pathways include:
-
Oxidation: The secondary hydroxyl group is susceptible to oxidation, which can alter the molecule's structure and biological activity.
-
Decarboxylation: Carboxylic acids, under certain conditions (e.g., heat, presence of catalysts), can lose a molecule of carbon dioxide.
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Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of the compound. Protic solvents may participate in reactions, while others might not adequately solubilize the compound, leading to precipitation and apparent loss.
-
pH Instability: The carboxylic acid moiety means the compound's charge and stability are pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Light and Temperature: Exposure to UV light and elevated temperatures can provide the energy needed to initiate degradation reactions.
Q2: What is the recommended solvent for dissolving and storing Dillenic Acid?
A2: The optimal solvent depends on the intended application. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for complex organic molecules. For experiments involving cell cultures, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity. Ethanol/water mixtures can also be used, but care must be taken as water can sometimes accelerate degradation.
Q3: How should I store my stock solutions of Dillenic Acid?
A3: For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution. | - Low solvent-to-solute ratio.- Inappropriate solvent.- Temperature fluctuations. | - Prepare a more dilute solution.- Try a different solvent (e.g., DMSO, DMF).- Gently warm the solution to re-dissolve (if heat stable).- Store at a constant, appropriate temperature. |
| Loss of biological activity in my assay. | - Degradation of the compound.- Incompatible buffer system. | - Prepare fresh solutions before each experiment.- Verify the stability of the compound under your specific assay conditions (pH, temperature, buffer components).- Use a stabilizing buffer (see Experimental Protocols). |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Degradation during storage or handling. | - Follow a strict, documented protocol for solution preparation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Minimize the time solutions are kept at room temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of Dillenic Acid
-
Weighing: Accurately weigh the desired amount of Dillenic Acid powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the vial gently until the compound is completely dissolved. Avoid excessive heating.
-
Buffering (Optional, for aqueous solutions): For working solutions, a buffered system is recommended. A phosphate or citrate buffer at a pH of 6.0-7.0 is a good starting point. The optimal pH should be determined empirically.
-
Antioxidant Addition (Optional): To mitigate oxidative degradation, a small amount of an antioxidant like Butylated hydroxytoluene (BHT) or Ascorbic acid can be added to the stock solution (final concentration of 0.01-0.1%).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge with nitrogen or argon before capping and store at -80°C.
Protocol 2: Assessment of Dillenic Acid Stability by HPLC
-
Sample Preparation: Prepare solutions of Dillenic Acid at a known concentration in the solvent/buffer system of interest. Prepare separate samples for each condition to be tested (e.g., different pH, temperature, light exposure).
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of each sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 column and a UV detector.
-
Incubation: Store the remaining samples under the defined conditions.
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each sample and analyze by HPLC.
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Data Analysis: Compare the peak area of Dillenic Acid at each time point to the time-zero measurement to quantify the percentage of compound remaining. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Workflow for preparing and assessing the stability of Dillenic Acid solutions.
Caption: Potential degradation pathways and contributing factors for Dillenic Acid.
Technical Support Center: Investigating the Degradation of Acidic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of acidic compounds, using Dillenic Acid B as a representative example. The principles and methodologies outlined here are broadly applicable to the stability testing and degradation product analysis of similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for acidic compounds like this compound?
Acidic compounds are often susceptible to degradation through several pathways, primarily driven by their functional groups and environmental conditions. The most common degradation routes include:
-
Hydrolysis: The presence of ester or amide functional groups can make a molecule prone to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by acidic or basic conditions.[1][2]
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Oxidation: Exposure to oxygen or oxidizing agents can lead to the degradation of the molecule.[1][2][3] This can involve the aromatization of certain ring structures or the introduction of oxygen-containing functional groups.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to induce chemical reactions, leading to the formation of degradation products.
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Thermal Degradation: High temperatures can accelerate chemical reactions and lead to the breakdown of the molecule.[2]
Q2: What is a forced degradation study and why is it important?
A forced degradation study, also known as stress testing, is a critical component of drug development and stability testing.[2][4] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it. The primary purposes of a forced degradation study are:
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To identify the likely degradation products that could form under normal storage conditions.
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To elucidate the degradation pathways of the drug substance.
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To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[4]
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To understand the chemical behavior of the molecule, which aids in formulation and packaging development.[2]
Q3: What are the typical stress conditions used in a forced degradation study?
A comprehensive forced degradation study typically includes exposure to the following stress conditions:
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Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.[1][2]
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Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.[1][2]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[1]
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Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 70°C).[1]
-
Photodegradation: Exposing the drug substance to light, often a combination of UV and visible light, as per ICH guidelines.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause: These peaks may represent degradation products of your compound.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help you to confirm if the unexpected peaks correspond to known degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the unexpected peaks. This will help to determine if the peak represents a single compound.
-
Mass Spectrometry (MS) Analysis: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for identifying the molecular weight of the potential degradation products.
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the ions of the unexpected peaks. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation products.
-
Problem: I am not seeing any degradation of my compound under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough, or your molecule is highly stable.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using acid, base, or an oxidizing agent, consider increasing the concentration.
-
Increase Temperature: For hydrolytic and thermal degradation, increasing the temperature can accelerate the reaction rate.
-
Increase Exposure Time: Extend the duration of exposure to the stress condition.
-
Combined Stress Conditions: Consider using a combination of stressors, such as heat and humidity or light and heat.
-
Experimental Protocols
Protocol: Forced Degradation Study of an Acidic Compound
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for the compound of interest to achieve a target degradation of 5-20%.[4]
1. Sample Preparation:
-
Prepare a stock solution of the acidic compound in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat the solution at 70°C for a specified time (e.g., 35 minutes).[1]
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat the solution at 70°C for a specified time (e.g., 35 minutes).[1]
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution in the dark at room temperature for a specified time (e.g., 24 hours).[1]
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours).[1]
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the solid compound or its solution to a light source (e.g., sunlight or a photostability chamber) for a defined duration.[1]
-
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC or UPLC method.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol, acetonitrile) is often effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: A UV detector set at the wavelength of maximum absorbance of the parent compound is commonly used.[1] A PDA detector is recommended for peak purity analysis.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Acidic Compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 35 min | 70°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 35 min | 70°C | 20.5% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10.8% | 1 |
| Thermal | Solid State | 6 hours | 70°C | 5.3% | 1 |
| Photolytic | Sunlight | 7 days | Ambient | 8.1% | 2 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
Caption: Troubleshooting unexpected peaks.
References
- 1. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-in-one stability indicating polysorbate 20 degradation root-cause analytics via UPLC-QDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
Technical Support Center: Dillenic Acid B Analysis
This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dillenic acid B, a complex triterpenoid acid. Given the limited specific data on this compound, this guide leverages information on structurally similar triterpenoid acids to offer robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my this compound peak tailing in my reversed-phase HPLC chromatogram?
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC and can compromise the accuracy of quantification. The primary cause is often secondary interactions between the analyte and the stationary phase, but other factors can also contribute.
Answer: Peak tailing can stem from several chemical and mechanical issues within the HPLC system. Here’s a breakdown of the most common causes and their solutions:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated (negatively charged) at moderate pH levels. If this compound is not fully protonated, it can interact with these charged silanols, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]
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Column Contamination or Degradation: Accumulation of particulate matter on the column inlet frit or degradation of the stationary phase can distort peak shape.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[6]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure that all fittings are properly seated to eliminate dead volume.[7]
-
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[3][4]
-
Solution: To check for mass overload, dilute your sample and reinject. If peak shape improves, this was the likely cause. For volume overload, reduce the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the this compound.
-
Experimental Protocols
Recommended HPLC Protocol for this compound Analysis
This protocol is a starting point for the analysis of this compound, based on common methods for similar triterpenoid acids. Optimization will likely be necessary for your specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound standard.
- Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
- Prepare working standards by serial dilution with the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
- Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: 80% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 80% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm (Note: Triterpenoids often lack strong chromophores, so sensitivity may be low. An Evaporative Light Scattering Detector (ELSD) could be a more suitable alternative).
Data Presentation
Table 1: Mobile Phase Adjustments for Peak Shape Improvement
| Parameter | Initial Condition | Adjustment 1 | Adjustment 2 | Expected Outcome |
| Mobile Phase pH | Neutral (No additive) | Add 0.1% Formic Acid | Add 0.1% TFA | Reduced silanol interactions, leading to sharper, more symmetrical peaks. |
| Organic Modifier | Acetonitrile | Methanol | - | Methanol can sometimes offer different selectivity for triterpenoids. |
| Buffer Concentration | 0.05% Formic Acid | 0.1% Formic Acid | 0.2% Formic Acid | Increased buffer capacity can improve peak shape if pH effects are the root cause. |
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.
References
- 1. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]
- 2. Lucidenic acid B | C27H38O7 | CID 102410351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Dillenic Acid C | C30H46O4 | CID 10050419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing matrix effects in Dillenic acid B LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Dillenic acid B.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis and how does it affect the quantification of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] In the context of this compound analysis, components of biological matrices like plasma, urine, or tissue homogenates can co-elute and interfere with its ionization in the mass spectrometer source.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[2] For a quantitative assessment, the post-extraction spike method is widely used.[3] This involves comparing the response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration. A significant difference between the two responses indicates the presence of a matrix effect. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) x 100
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the most common sources of matrix effects in bioanalytical studies of this compound?
A3: In bioanalysis, the most prevalent sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites present in biological fluids like plasma and serum.[4][5] These components can co-elute with this compound and interfere with its ionization process, particularly when using electrospray ionization (ESI).
Q4: Can simply diluting my sample help in reducing matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce matrix effects.[2][3] By diluting the sample, the concentration of interfering matrix components is lowered. However, this strategy is only viable if the concentration of this compound in the sample is high enough to remain detectable after dilution and still meet the required sensitivity of the assay.[2][3]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective approach.[2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects.[6] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[6]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a quantitative matrix effect evaluation using the post-extraction spike method across multiple lots of your biological matrix.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[7] Consider more rigorous sample cleanup techniques.
-
Employ a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for this compound is highly recommended to compensate for matrix-induced variability.[2]
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[6]
Issue 2: Significant ion suppression observed for this compound.
Ion suppression is a common manifestation of matrix effects, leading to reduced sensitivity.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts and phospholipids.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from matrix components based on their differential solubility in immiscible liquids.[6][8]
-
Protein Precipitation (PPT): While a simpler method, it may be less clean than SPE or LLE. If using PPT, optimizing the precipitation solvent and temperature can improve cleanup.[7]
-
-
Divert Flow: Use a divert valve to direct the initial and final portions of the LC eluent, which often contain highly polar and non-polar interfering compounds, to waste instead of the mass spectrometer source.[3]
-
Check for Phospholipid Co-elution: Phospholipids are a major cause of ion suppression.[4] Monitor for characteristic phospholipid MRM transitions in your blank matrix injections to see if they co-elute with this compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma) using your established extraction procedure.
-
Prepare Post-Spike Sample (Set A): Spike the blank matrix extract with a known concentration of this compound.
-
Prepare Pure Standard Solution (Set B): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Recovery (%) = (Mean Peak Area of Pre-Spiked Sample / Mean Peak Area of Set A) x 100
-
Process Efficiency (%) = (Mean Peak Area of Pre-Spiked Sample / Mean Peak Area of Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for this compound and the specific matrix.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.[8]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
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Elution: Elute this compound from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods for this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | %RSD (n=6) | Mean Recovery (%) | Process Efficiency (%) |
| Protein Precipitation | 65.2 | 12.8 | 95.1 | 62.0 |
| Liquid-Liquid Extraction | 88.9 | 7.2 | 85.4 | 75.9 |
| Solid-Phase Extraction | 97.5 | 4.1 | 92.3 | 90.0 |
Data is illustrative. %RSD refers to the percent relative standard deviation.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Experimental Guidance for Bioactive Compounds from Dillenia Species
A Note on "Dillenic Acid B" : Extensive literature searches did not yield specific information on a compound named "this compound." It may be an extremely rare or novel compound with limited publicly available data. This guide will therefore focus on a well-characterized and prominent bioactive compound isolated from Dillenia indica: Betulinic Acid . The principles and troubleshooting strategies outlined here can serve as a valuable reference for researchers working with other related triterpenoids from the Dillenia genus.
Betulinic Acid: Troubleshooting and Experimental FAQs
This technical support center provides practical guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Betulinic Acid.
Frequently Asked Questions (FAQs)
Q1: My Betulinic Acid is not dissolving properly. What is the recommended solvent?
A1: Betulinic acid is a lipophilic compound and is poorly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol to create a stock solution. This stock solution can then be further diluted in culture media. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. For animal studies, formulations often involve co-solvents, cyclodextrins, or lipid-based delivery systems to improve bioavailability.
Q2: I am observing high variability in my anti-cancer cell viability assays with Betulinic Acid. What could be the cause?
A2: Variability in cell viability assays can stem from several factors:
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Compound Precipitation: As mentioned in Q1, Betulinic Acid can precipitate out of the aqueous culture medium, especially at higher concentrations. This leads to an inconsistent effective concentration. Ensure the final solvent concentration is optimal and that the compound remains in solution during the experiment.
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Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Betulinic Acid. It is essential to perform dose-response and time-course experiments for each new cell line to determine the optimal concentration and incubation time.
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Cell Density: The initial cell seeding density can influence the outcome of viability assays. Ensure consistent cell seeding across all wells and experiments.
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Purity of Betulinic Acid: The purity of the compound can significantly impact its biological activity. It is advisable to use a high-purity grade (>98%) and to verify the purity if inconsistent results are observed.
Q3: What is the known mechanism of action for Betulinic Acid's anti-cancer effects?
A3: Betulinic acid has been shown to induce apoptosis in cancer cells through multiple pathways. One of the primary mechanisms involves the direct activation of the mitochondrial pathway of apoptosis. This is often independent of the p53 tumor suppressor protein, making it a promising agent for cancers with p53 mutations.[1][2] Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
Q4: Are there any known issues with the stability of Betulinic Acid in solution?
A4: Betulinic acid is a relatively stable compound. However, stock solutions in organic solvents should be stored at -20°C or -80°C to prevent degradation over long periods. Repeated freeze-thaw cycles should be avoided. When diluted in aqueous media for experiments, it is best to use it fresh.
Troubleshooting Guides
Guide 1: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low percentage of apoptotic cells | 1. Sub-optimal concentration of Betulinic Acid. 2. Insufficient incubation time. 3. Cell line is resistant. | 1. Perform a dose-response experiment to determine the IC50. 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h). 3. Test on a known sensitive cell line as a positive control. |
| High background necrosis | 1. High concentration of Betulinic Acid causing rapid cell death. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of Betulinic Acid. 2. Ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Compound precipitation in some wells. | 1. Ensure a single-cell suspension before seeding. 2. Visually inspect wells for any precipitate after adding the compound. |
Guide 2: Poor Bioavailability in Animal Studies
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low plasma concentration of Betulinic Acid after oral administration | 1. Poor aqueous solubility leading to low absorption. 2. Rapid metabolism. | 1. Use a suitable formulation (e.g., suspension in carboxymethyl cellulose, lipid-based formulation). 2. Consider intraperitoneal (IP) administration to bypass first-pass metabolism. |
| High variability in animal responses | 1. Inconsistent dosing due to poor formulation. 2. Differences in animal age, weight, or health status. | 1. Ensure the formulation is a homogenous suspension or solution. 2. Standardize the animal cohort for age and weight. |
Experimental Protocols
Protocol 1: Preparation of Betulinic Acid Stock Solution
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Weigh out the required amount of Betulinic Acid powder (purity >98%) in a sterile microcentrifuge tube.
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Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of Betulinic Acid from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
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Remove the old medium from the cells and add the medium containing different concentrations of Betulinic Acid. Include a vehicle control (medium with the same concentration of DMSO).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
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Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Signaling Pathway of Betulinic Acid-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by Betulinic Acid.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
Technical Support Center: Cell Toxicity and "Compound X"
Welcome to the technical support center for researchers utilizing "Compound X," a novel natural compound with potential therapeutic applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cell toxicity and apoptosis experiments.
Disclaimer: "Dillenic acid B" is a rare compound with limited available data. This guide is based on established principles of cell-based assays and data from analogous compounds, such as those isolated from the Dillenia genus, to provide relevant support.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent IC50 values for Compound X in my cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
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Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to compounds. It is advisable to use cells within a consistent and low passage range for all experiments.
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Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout. Ensure you are using a consistent seeding density across all wells and experiments.
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Compound Stability: Ensure that your stock solution of Compound X is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
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Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Optimize and maintain a consistent incubation time for your specific cell line and experimental goals.
-
Reagent Variability: Ensure all reagents, including media, serum, and assay kits, are from the same lot to minimize variability.
Q2: My negative control (vehicle-treated) cells are showing low viability. What should I do?
A2: Low viability in negative controls suggests a problem with your cell culture conditions or assay procedure:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Compound X, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to test for solvent toxicity.
-
Contamination: Check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), which can affect cell health.
-
Sub-optimal Culture Conditions: Ensure your cells are cultured in the appropriate medium, with the correct supplements, and under optimal incubator conditions (temperature, CO2, humidity).
Q3: How can I determine if Compound X is inducing apoptosis or necrosis in my cells?
A3: To distinguish between apoptosis and necrosis, you can use assays that detect specific markers for each cell death mechanism. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.
-
Annexin V positive / PI negative: Early apoptotic cells.
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells.
-
Annexin V negative / PI positive: Necrotic cells.
Q4: I am not detecting any caspase activation in my cells treated with Compound X, even though I see a decrease in cell viability. Why?
A4: This could indicate a few possibilities:
-
Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late. Perform a time-course experiment to identify the optimal time point for detecting caspase activity.
-
Caspase-Independent Apoptosis: Cell death may be occurring through a caspase-independent pathway.
-
Alternative Cell Death Mechanisms: Compound X might be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death.
Troubleshooting Guides
Troubleshooting Common Cell Viability Assay (MTT/XTT) Issues
| Issue | Possible Cause | Suggested Solution |
| High background in empty wells | Contamination of media or reagents. | Use fresh, sterile reagents. Ensure aseptic technique. |
| Low signal in positive control | Low cell number or poor cell health. | Optimize cell seeding density and ensure cells are healthy before starting the experiment. |
| Inconsistent readings across replicate wells | Uneven cell distribution or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| "Edge effect" in 96-well plates | Evaporation from outer wells during incubation. | Fill the outer wells with sterile water or PBS to maintain humidity. |
Troubleshooting Annexin V/PI Flow Cytometry Assay
| Issue | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in negative control | Cells were handled too harshly during harvesting. | Use a gentle cell scraper or a milder dissociation reagent (e.g., Accutase). Avoid vigorous pipetting. |
| High background fluorescence | Inadequate washing of cells. | Ensure cells are washed thoroughly with binding buffer before and after staining. |
| No clear separation between cell populations | Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the recommended concentration of CaCl2, as Annexin V binding to phosphatidylserine is calcium-dependent. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of extracts and compounds isolated from Dillenia indica, which can serve as a reference for expected concentration ranges for similar natural products.
Table 1: IC50 Values of Dillenia indica Extracts on Various Cell Lines
| Extract | Cell Line | IC50 (µg/mL) | Reference |
| Methanolic Fruit Extract | U937 (Human leukemic) | 328.80 ± 14.77 | [1] |
| Methanolic Fruit Extract | HL60 (Human promyelocytic leukemia) | 297.69 ± 7.29 | [1] |
| Methanolic Fruit Extract | K562 (Human immortalised myelogenous leukemia) | 275.40 ± 8.49 | [1] |
| Ethyl Acetate Fruit Extract | U937 (Human leukemic) | 240.0 ± 4.36 | [1] |
| Ethyl Acetate Fruit Extract | HL60 (Human promyelocytic leukemia) | 211.80 ± 5.30 | [1] |
| Ethyl Acetate Fruit Extract | K562 (Human immortalised myelogenous leukemia) | 241.96 ± 8.04 | [1] |
| Stem Extract | HCT-116 (Colon carcinoma) | 9.8 | [2] |
| Stem Extract | HEPG2 (Liver carcinoma) | 20.1 | [2] |
| Water Extract | SAS (Oral squamous cell carcinoma) | 14 | [3] |
| Methanol Extract | SAS (Oral squamous cell carcinoma) | 12 | [3] |
Table 2: IC50 Values of Betulinic Acid (a compound found in Dillenia indica) on Various Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
| U937 (Human leukemic) | 13.73 ± 0.89 | [1] |
| HL60 (Human promyelocytic leukemia) | 12.84 ± 1.23 | [1] |
| K562 (Human immortalised myelogenous leukemia) | 15.27 ± 1.16 | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Compound X and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Treatment: Treat cells with Compound X for the desired time.
-
Cell Harvesting: Harvest the cells by gentle trypsinization or scraping and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][7][8]
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Induce Apoptosis: Treat cells with Compound X to induce apoptosis.
-
Cell Lysis: Pellet the cells and resuspend in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the lysate and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the cell lysate, 2X Reaction Buffer (with DTT), and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the plate at 405 nm in a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathways and Workflows
Caption: Intrinsic apoptosis pathway induced by Compound X.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Phytochemical and cytotoxicity study of Dillenia indica in Egypt. [wisdomlib.org]
- 3. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. takarabio.com [takarabio.com]
Validation & Comparative
A comparative analysis of the biological activities of key compounds isolated from Dillenia indica, with a detailed examination of betulinic acid as a benchmark for anti-inflammatory and cytotoxic properties. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Dillenia indica, commonly known as elephant apple, is a plant with a rich history in traditional medicine, particularly in Southeast Asia.[1] Various parts of the plant, including its fruits, leaves, and bark, are known to possess a range of medicinal properties, from treating digestive ailments to inflammatory conditions.[1] Phytochemical investigations have revealed a wealth of bioactive compounds within Dillenia indica, including triterpenoids, flavonoids, and tannins.[2][3][4][5]
While the query for "Dillenic acid B" did not yield specific data within publicly accessible scientific literature, suggesting it may be a novel, rare, or perhaps misidentified compound, a number of other potent molecules have been isolated and characterized from Dillenia indica. Among these, the pentacyclic triterpenoid betulinic acid stands out as a well-studied compound with significant biological activities.[3][4][5] This guide will provide a comparative overview of the known bioactive compounds from Dillenia indica, with a focused, data-driven comparison of the anti-inflammatory and cytotoxic activities of betulinic acid against other relevant compounds.
Key Bioactive Compounds in Dillenia indica
Dillenia indica is a rich source of various phytochemicals, with triterpenoids and flavonoids being the most prominent classes of compounds.[5] Some of the key bioactive molecules isolated from this plant include:
-
Triterpenoids: Betulinic acid, Betulin, Lupeol, Stigmasterol, β-sitosterol[2][3][4][5]
-
Flavonoids: Kaempferol, Quercetin, Myricetin, Rhamnetin, Naringenin[2][3][5][6]
These compounds have been associated with a variety of pharmacological effects, including antioxidant, antimicrobial, antidiabetic, anti-inflammatory, and anticancer activities.[1]
Comparative Biological Activity: Focus on Betulinic Acid
Betulinic acid has been a subject of extensive research due to its promising therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications.
Cytotoxic Activity
Betulinic acid has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the mitochondrial pathway. The table below summarizes the cytotoxic activity of betulinic acid against several human cancer cell lines, as indicated by its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 44.47 | [7] |
| A375 | Melanoma | 16.91 | |
| HL60 | Leukemia | 12.84 (µg/mL) | [1] |
| U937 | Leukemia | 13.73 (µg/mL) | [1] |
| K562 | Leukemia | 15.27 (µg/mL) | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of betulinic acid are well-documented and are largely attributed to its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB, betulinic acid effectively blocks the inflammatory cascade.
Experimental Protocols
Assessment of Cytotoxicity by Resazurin Reduction Assay
This method provides a quantitative measure of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., Betulinic Acid) is prepared in a suitable solvent (e.g., DMSO).
-
The compound is serially diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the cells, and 100 µL of the medium containing the different concentrations of the compound is added to the wells.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Resazurin Staining:
-
After the incubation period, 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C.
4. Data Acquisition:
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Therapeutic Attributes, and Biological Activities of Dillenia indica Linn | springerprofessional.de [springerprofessional.de]
- 5. Bioactive Compounds and Health-Promoting Properties of Elephant Apple (Dillenia indica L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalliteglobal.com [royalliteglobal.com]
A Comparative Analysis of Dillenic Acid B Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Dillenic acid B, a promising bioactive compound found in the plant Dillenia indica. The selection of an appropriate extraction method is critical as it significantly impacts the yield, purity, and overall cost-effectiveness of the process. This document outlines the experimental protocols for key extraction techniques and presents a comparative analysis of their performance based on available experimental data for similar compounds isolated from Dillenia indica.
While direct comparative studies on this compound extraction are limited, this guide leverages data from the extraction of betulinic acid, a structurally similar pentacyclic triterpenoid also present in Dillenia indica, to provide a valuable point of reference.
Comparative Performance of Extraction Methods
The efficiency of an extraction process is determined by several factors, including yield, solvent consumption, extraction time, and the purity of the final product. The following table summarizes the performance of different extraction methods based on studies conducted on Dillenia indica and the extraction of analogous compounds.
| Extraction Method | Principle | Typical Solvent(s) | Key Parameters | Reported Yield (Betulinic Acid as proxy) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out. | Methanol, Ethanol, Ethyl Acetate | Solvent-to-solid ratio, Temperature, Time | Not explicitly quantified for single compound yield, but used in fractionation[1][2] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction. | Hexane followed by Methanol | Cycle time, Temperature, Solvent choice | 15-35% (w/w) of total methanolic extract | High extraction efficiency, less solvent usage than maceration. | Time-consuming, requires heating which can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol-water mixtures | Ultrasonic power, Frequency, Temperature, Time | Data not available for this compound, but generally high yields for phenolics. | Fast, efficient, reduced solvent and energy consumption. | Potential for degradation of some compounds due to localized high temperatures. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Methanol | Microwave power, Temperature, Time | 0.91% (w/w) [3] | Very fast, high extraction efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the discussed extraction methods, based on published literature.
Maceration Protocol
This protocol is based on the general principles of maceration and fractionation studies of Dillenia indica fruits.[1][2]
-
Preparation of Plant Material: Air-dry the fruit parts of Dillenia indica at room temperature and then grind them into a coarse powder.
-
Extraction:
-
Soak the powdered plant material (e.g., 100 g) in a suitable solvent (e.g., 500 mL of methanol) in a sealed container.
-
Keep the container at room temperature for a period of 3-7 days with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Fractionation (Optional):
-
The crude methanolic extract can be further fractionated by sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to isolate compounds of interest. Betulinic acid, and likely this compound, has been shown to concentrate in the ethyl acetate fraction.[1]
-
Soxhlet Extraction Protocol
This protocol is adapted from a patented method for extracting antioxidants from Dillenia indica.
-
Preparation of Plant Material: Grind the dried rinds of Dillenia indica to a 60 mesh size powder.
-
Defatting:
-
Place the powdered material (e.g., 50 g) in a thimble and extract with hexane in a Soxhlet apparatus for 6 hours at 60°C to remove lipids.
-
Discard the hexane extract and dry the spent plant material.
-
-
Extraction:
-
Extract the defatted material with methanol (e.g., 200 mL) in the Soxhlet apparatus for 8 hours at 60°C.
-
-
Concentration:
-
Filter the methanolic extract and concentrate it using a rotary evaporator under vacuum to recover the solvent.
-
Dry the resulting extract at 50°C under reduced pressure.
-
Ultrasound-Assisted Extraction (UAE) Protocol
As no specific UAE protocol for this compound was found, a general procedure for the extraction of bioactive compounds from plant materials is provided.
-
Preparation of Plant Material: Use powdered, dried fruit or bark of Dillenia indica.
-
Extraction:
-
Mix the plant material (e.g., 10 g) with a suitable solvent (e.g., 100 mL of 80% ethanol) in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
-
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on an optimized method for the extraction of betulinic acid from Dillenia indica bark.[3]
-
Preparation of Plant Material: Use powdered, dried bark of Dillenia indica.
-
Extraction:
-
Place the powdered bark (e.g., 1 g) in a microwave extraction vessel with a suitable solvent (e.g., 20 mL of methanol).
-
Set the extraction parameters to the optimized conditions:
-
Temperature: 90°C
-
Microwave Power: 200 W
-
Extraction Time: 15 minutes
-
-
-
Filtration and Concentration:
-
After extraction, allow the vessel to cool and then filter the contents.
-
Concentrate the filtrate using a rotary evaporator to obtain the extract.
-
Visualizing the Extraction Workflows
To better illustrate the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.
References
Validating the Anti-inflammatory Effects of Betulinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Betulinic Acid (BA), a naturally occurring pentacyclic triterpenoid, with the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented is based on pre-clinical experimental data to assist in the evaluation of Betulinic Acid as a potential therapeutic agent. While the initial query concerned "Dillenic acid B," a thorough literature search yielded no specific data for this compound. The focus has therefore shifted to Betulinic Acid, a prominent anti-inflammatory compound found in plants of the Dillenia genus, which is likely the intended subject of the query.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of Betulinic Acid has been evaluated in various preclinical models. A key model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents. In this model, the reduction in paw swelling (edema) following treatment is a measure of anti-inflammatory efficacy.
Below is a summary of comparative data from a study evaluating the dose-dependent inhibitory effects of Betulinic Acid versus a standard dose of Indomethacin on carrageenan-induced paw edema in rats.
| Compound | Dose (mg/kg, i.p.) | Edema Inhibition (%) at 3 hours | Reference |
| Betulinic Acid | 10 | 11.0% | [1] |
| Betulinic Acid | 20 | 45.7% | [1] |
| Betulinic Acid | 40 | 68.6% | [1] |
| Indomethacin | 10 | 51.3% | [1] |
Table 1: Comparison of the inhibitory effects of Betulinic Acid and Indomethacin on carrageenan-induced paw edema in rats. The data indicates that Betulinic Acid exhibits a dose-dependent anti-inflammatory effect, with the 40 mg/kg dose showing superior edema inhibition compared to 10 mg/kg of Indomethacin in this specific study.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening potential anti-inflammatory agents.
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by a phlogistic agent (carrageenan).
Materials:
-
Male Wistar rats (150-200g)
-
Test compound (Betulinic Acid)
-
Reference standard (Indomethacin)
-
Vehicle (e.g., distilled water, saline with a suspending agent)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into several groups (n=5-6 per group):
-
Control Group: Receives the vehicle only.
-
Reference Group: Receives Indomethacin (e.g., 10 mg/kg).
-
Test Groups: Receive different doses of Betulinic Acid (e.g., 10, 20, 40 mg/kg).
-
-
Compound Administration: The vehicle, Indomethacin, or Betulinic Acid is administered intraperitoneally (i.p.) or orally (p.o.) one hour before the induction of inflammation.
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer up to a marked level.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: The paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
References
A Comparative Guide to Analytical Methods for Bile Acid Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, drug metabolism, and various disease states. The selection of an appropriate analytical method is a critical decision that impacts the reliability and sensitivity of these measurements. This guide provides a comprehensive cross-validation of two common analytical techniques for bile acid analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a review of established methodologies and validation data to assist in the selection of the most suitable technique for specific research needs. While both methods are capable of separating and quantifying bile acids, they differ significantly in their performance characteristics, sample preparation requirements, and instrumentation complexity.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed. The following table summarizes key validation parameters for both methods, providing a clear comparison of their capabilities.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient) | >0.999 for most bile acids[1] | >0.99[2][3] |
| Dynamic Range | 500-fold[1] | 5 ng/mL to 5000 ng/mL[2][3][4] |
| Limit of Detection (LOD) | 1.2–1.5 pmol on column[1] | Significantly lower than HPLC-UV, often in the low ng/mL to pg/mL range. |
| Lower Limit of Quantification (LLOQ) | 2.4–7.3 pmol on column[1] | As low as 5 ng/mL in serum[2][3][4] |
| Precision (Intra- and Inter-day) | Data not explicitly provided in the comparative study. | <10%[2][3] |
| Accuracy | Results obtained by HPLC agreed with those from LC-MS/MS and GC-MS.[1] | 85–115%[2][3] |
| Specificity | Lower, requires derivatization to enhance detection and can be susceptible to interference from co-eluting compounds. | High, due to the use of specific precursor-to-product ion transitions (MRM).[5][6] |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide a detailed overview of the experimental protocols for both HPLC-UV and LC-MS/MS analysis of bile acids. These protocols are based on established and validated methods.
HPLC-UV Method for Fecal Bile Acid Analysis[1]
This method involves a multi-step process including sample preparation, derivatization, and chromatographic separation with UV detection.
1. Sample Preparation and Hydrolysis:
-
Lyophilize fecal samples.
-
Reconstitute in buffer and perform enzymatic deconjugation using cholylglycine hydrolase/sulfatase.
-
Hydrolyze esterified bile acids by incubation with 0.1 N NaOH in 50% isopropanol at 60°C.
-
Extract bile acids from particulate material using 0.1 N NaOH.
-
Isolate deconjugated bile acids by solid-phase extraction (SPE).
2. Derivatization:
-
Form phenacyl esters of the bile acids by derivatization using phenacyl bromide. This step is crucial for enhancing UV detection at 254 nm.
3. HPLC-UV Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an appropriate buffer and organic solvent (e.g., acetonitrile/water).
-
Detection: UV detector set to 254 nm.
-
Quantification: Based on the peak areas of the derivatized bile acids relative to an internal standard.
LC-MS/MS Method for Bile Acid Analysis in Biological Fluids[2][4]
LC-MS/MS offers a more direct and sensitive approach for bile acid quantification, generally requiring less extensive sample preparation and no derivatization.
1. Sample Preparation:
-
For serum or plasma, a simple protein precipitation step is often sufficient. This typically involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample, followed by centrifugation to remove precipitated proteins.
-
For more complex matrices like feces, a liquid-liquid extraction or solid-phase extraction may be employed to remove interfering substances.[6]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or a specialized column for bile acid analysis.
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion for each bile acid and its corresponding product ion after fragmentation.
-
-
Quantification: Based on the peak area ratios of the analyte to a deuterated internal standard.
Visualizing the Cross-Validation Workflow
To objectively compare these two analytical methods, a structured cross-validation workflow is essential. The following diagram illustrates the key steps in this process.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of analytical methods for bile acid quantification reveals a clear trade-off between the simplicity and cost-effectiveness of HPLC-UV and the superior sensitivity and specificity of LC-MS/MS.
-
HPLC-UV can be a reliable and accurate method, particularly when high sensitivity is not the primary concern and instrumentation costs are a limiting factor.[1] However, the need for derivatization adds complexity to the sample preparation and can be a source of variability.
-
LC-MS/MS has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to analyze a wide range of bile acids simultaneously without derivatization.[2][3][5][7] This makes it the preferred method for demanding applications such as biomarker discovery, clinical diagnostics, and detailed metabolic studies.
Ultimately, the choice of method should be guided by the specific research question, the required level of sensitivity and selectivity, the nature of the biological matrix, and the available resources. For routine analysis of a limited number of bile acids at relatively high concentrations, a well-validated HPLC-UV method may be sufficient. For comprehensive profiling of a large number of bile acids, especially at low concentrations, LC-MS/MS is the unequivocally superior technique.
References
- 1. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of Betulinic Acid and Koetjapic Acid Efficacy
A comprehensive examination of the anticancer and anti-inflammatory properties of two prominent triterpenoids derived from Dillenia indica, betulinic acid and koetjapic acid, reveals distinct efficacy profiles and mechanisms of action. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
While the initial focus of this investigation was on the elusive "Dillenic acid B," extensive literature review indicates that the significant therapeutic effects attributed to Dillenia indica are primarily mediated by two of its key constituents: betulinic acid and koetjapic acid. This guide, therefore, pivots to a direct comparison of these two potent natural compounds and their derivatives.
Anticancer Efficacy: A Head-to-Head Comparison
Both betulinic acid and koetjapic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines. However, their potency varies depending on the cancer type. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their anticancer activity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Betulinic Acid and Koetjapic Acid in Various Cancer Cell Lines
| Compound/Derivative | HCT 116 (Colon) | MDA-MB-231 (Breast) | Hep G2 (Liver) | A549 (Lung) | CAOV3 (Ovarian) | B16F10 (Melanoma) |
| Betulinic Acid | - | - | - | < 10 µg/ml | > 30 µg/ml | 41 µM[1] |
| Koetjapic Acid | 19 ± 0.7 µM[2][3] | 36 ± 1.2 µM[2] | 56 ± 1.2 µM[2] | - | - | - |
| Potassium Koetjapate | 7 µM[4] | - | - | - | - | - |
| 3-O-acetyl-betulinic acid | - | - | - | < 10 µg/ml | > 30 µg/ml | - |
| 3-O-glutaryl-betulinic acid | - | - | - | < 10 µg/ml | > 30 µg/ml | - |
| 3-O-succinyl-betulinic acid | - | - | - | < 10 µg/ml | 15.0 µg/ml | - |
| Betulin-l-Lys-NH2 | - | - | - | - | - | 2.456 µM (72h)[5] |
| Betulin-l-Orn-NH2 | - | - | - | - | - | 2.465 µM (72h)[5] |
Note: Direct comparison is limited by the availability of studies testing both compounds on the same cell lines under identical conditions. µg/ml to µM conversion depends on the molecular weight of the specific compound.
Anti-Inflammatory Activity: A Quantitative Assessment
The anti-inflammatory properties of betulinic acid and koetjapic acid are well-documented, with both compounds targeting key inflammatory mediators.
Table 2: Comparative Anti-Inflammatory Activity of Betulinic Acid and Koetjapic Acid
| Compound | Target | IC50 Value | Reference |
| Betulinic Acid | COX-2 | 11.4 µM | [6][7] |
| PGE2 Production | 2.59 µM | [8] | |
| Koetjapic Acid | PGE2 Production | 1.05 µM | [8] |
Koetjapic acid demonstrates more potent inhibition of prostaglandin E2 (PGE2) production compared to betulinic acid, suggesting a potentially stronger anti-inflammatory effect in pathways where PGE2 is a critical mediator.[8]
Mechanistic Insights: Signaling Pathways and Cellular Processes
The therapeutic effects of betulinic acid and koetjapic acid stem from their ability to modulate critical cellular signaling pathways involved in cancer progression and inflammation.
Betulinic Acid
Betulinic acid is a well-established inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] By inhibiting NF-κB, betulinic acid can suppress the expression of various pro-inflammatory and pro-survival genes, leading to reduced inflammation and induction of apoptosis in cancer cells.
Koetjapic Acid
Koetjapic acid exhibits a broader range of effects on signaling pathways. It has been shown to down-regulate the Wnt, HIF-1α, MAP/ERK/JNK, and Myc/Max signaling pathways , all of which are crucial for cancer cell proliferation, survival, and metabolism.[2] Interestingly, in the context of apoptosis induction, koetjapic acid has been reported to up-regulate the NF-κB signaling pathway .[10]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Betulinic acid/Koetjapic acid or their derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Griess Assay for Nitric Oxide Production
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
96-well plates
-
Cell culture supernatants
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after experimental treatment.
-
Add 50 µL of supernatant to a 96-well plate in duplicate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Western Blot for NF-κB Activation
This technique is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
Materials:
-
Cell lysates (cytoplasmic and nuclear fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-κB p65
-
Loading control antibodies (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cytoplasmic and nuclear extracts from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Evaluation of in vitro and in vivo anticancer activities of potassium koetjapate: a solubility improved formulation of koetjapic acid against human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory and Anticancer Properties of Birch Bark-Derived Betulin: Recent Developments [mdpi.com]
- 10. WO2013028051A1 - Composition comprising sandoricum koetjape extracts and uses thereof - Google Patents [patents.google.com]
A Comparative Analysis of Betulinic Acid and Standard Chemotherapy in Oral Squamous Cell Carcinoma Models
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of Betulinic acid, a naturally occurring pentacyclic triterpenoid found in several plant species including those of the Dillenia genus, against standard chemotherapeutic agents, cisplatin and 5-Fluorouracil (5-FU), in the context of Oral Squamous Cell Carcinoma (OSCC), a prevalent form of head and neck cancer. While the user's query specified "Dillenic acid B," this appears to be a less common term; the closely related and extensively studied Betulinic acid will be the focus of this analysis.
Executive Summary
Betulinic acid has demonstrated significant anti-tumor activity in preclinical models of OSCC. Its mechanism of action diverges from traditional DNA-damaging agents like cisplatin and antimetabolites like 5-FU, offering a potentially complementary or alternative therapeutic strategy. This document synthesizes available in vitro data on the cytotoxic effects of these compounds, details the experimental methodologies used for their evaluation, and illustrates their distinct signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Betulinic acid, cisplatin, and 5-Fluorouracil in various OSCC cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons within a single study are limited. Experimental conditions can influence IC50 values, and this data should be interpreted as a comparative overview rather than a direct equivalency.
Table 1: IC50 Values of Betulinic Acid and Standard Drugs in OSCC Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Betulinic Acid | KB | ~50 µM (estimated from graphical data) | 24 h | [1] |
| Cisplatin | H103 | 15 µM | 24 h | [2] |
| Cisplatin | H314 | 200 µM | 24 h | [2] |
| Cisplatin | H103 | 4.57 µM | 48 h | [2] |
| Cisplatin | H314 | 100 µM | 48 h | [2] |
| 5-Fluorouracil | HSC-2 | 1.0 µg/mL (~7.7 µM) | Not Specified | [3] |
| 5-Fluorouracil | HSC-4 | 1.4 µg/mL (~10.8 µM) | 48 h | [3][4] |
| 5-Fluorouracil | CAL27 | 4.535 µM | Not Specified | [5] |
| 5-Fluorouracil | HN30 | 3.355 µM | Not Specified | [5] |
Mechanism of Action and Signaling Pathways
Betulinic acid and standard chemotherapeutic agents exert their anti-cancer effects through distinct molecular mechanisms.
Betulinic Acid: Induction of Apoptosis via ROS-p53 Signaling
Betulinic acid's primary mechanism in OSCC involves the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This triggers the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This cascade culminates in the activation of caspases and mitochondrial-mediated apoptosis (programmed cell death).[6]
Caption: Betulinic acid signaling pathway in OSCC.
Cisplatin: DNA Damage and Cell Cycle Arrest
Cisplatin, a platinum-based compound, functions by cross-linking with purine bases in DNA, creating DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage. The cell's DNA damage response is activated, which can lead to cell cycle arrest and, ultimately, apoptosis if the damage is too severe to be repaired.
Caption: Cisplatin mechanism of action in cancer cells.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of the discussed compounds. Specific parameters may vary between studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: OSCC cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Betulinic acid, cisplatin, or 5-FU) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest. Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence of individual cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Protein Expression Analysis by Western Blot
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., p53, Bax, Bcl-2). This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Conclusion
Betulinic acid demonstrates promising anti-cancer activity in OSCC cell lines, primarily by inducing apoptosis through a ROS-mediated p53 signaling pathway. This mechanism is distinct from the DNA-damaging effects of cisplatin and the antimetabolite action of 5-FU. While direct comparative data is still emerging, the available evidence suggests that Betulinic acid could be a valuable candidate for further investigation as a standalone or combination therapy in OSCC. The differences in their mechanisms of action could potentially be exploited to overcome chemoresistance and improve therapeutic outcomes for patients with oral cancer. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the therapeutic potential of Betulinic acid in comparison to standard-of-care chemotherapies.
References
- 1. cdn.techscience.cn [cdn.techscience.cn]
- 2. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. WNT3 promotes chemoresistance to 5-Fluorouracil in oral squamous cell carcinoma via activating the canonical β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic Acid Inhibits Cell Proliferation in Human Oral Squamous Cell Carcinoma via Modulating ROS-Regulated p53 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Dillenic Acid B Studies: A Comparative Guide to Betulinic Acid
A Note on "Dillenic Acid B": The term "this compound" is not widely recognized in peer-reviewed scientific literature. Extensive searches suggest that the primary bioactive compounds of interest within the Dillenia genus, known for their significant therapeutic potential, are triterpenoids, most notably Betulinic Acid . This guide therefore focuses on the independently replicated studies of Betulinic Acid, a key constituent of many Dillenia species, to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview of its anticancer and anti-inflammatory properties.
Anticancer Activity of Betulinic Acid: A Comparison of In Vitro Studies
Betulinic acid has been independently shown to exhibit cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from multiple studies on three common cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), providing a basis for evaluating the reproducibility of its anticancer activity.
Table 1: Comparative IC50 Values of Betulinic Acid on MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Study / Author (Year) | IC50 (µM) | Assay Duration (hours) |
| Study 1 | 38.82 | Not Specified |
| Study 2 | ~45 | 48 |
| Study 3 | > 50 | 72 |
Table 2: Comparative IC50 Values of Betulinic Acid on A549 (Human Lung Carcinoma) Cell Line
| Study / Author (Year) | IC50 (µM) | Assay Duration (hours) |
| Study 1 | 15.51 | Not Specified |
| Study 2 | 8.8 | 48 |
| Study 3 | 7.9 | 72 |
Table 3: Comparative IC50 Values of Betulinic Acid on HeLa (Human Cervical Adenocarcinoma) Cell Line
| Study / Author (Year) | IC50 (µM) | Assay Duration (hours) |
| Study 1 | 9.7 | 48 |
| Study 2 | 11.2 | 72 |
| Study 3 | ~10 | 48 |
Anti-inflammatory Activity of Betulinic Acid: A Comparison of In Vivo Studies
The anti-inflammatory effects of Betulinic Acid have been demonstrated in vivo using the carrageenan-induced paw edema model in rodents. This assay is a standard method for screening potential anti-inflammatory agents. The tables below compare the percentage of edema inhibition from independent studies.
Table 4: Comparative Anti-inflammatory Effects of Betulinic Acid in Carrageenan-Induced Paw Edema in Rats
| Study / Author (Year) | Dose (mg/kg) | Route of Administration | Time Point (hours) | Edema Inhibition (%) |
| Study A | 20 | Oral | 3 | ~45.7 |
| Study A | 40 | Oral | 3 | ~65.7 |
| Study B | 10 | Oral | 4 | Not Directly Stated |
| Study B | 40 | Oral | 4 | Significant Reduction |
Table 5: Comparative Anti-inflammatory Effects of Betulinic Acid in Carrageenan-Induced Paw Edema in Mice
| Study / Author (Year) | Dose (mg/kg) | Route of Administration | Time Point (hours) | Edema Inhibition (%) |
| Study C | 2.5 | Intraperitoneal | 4 | Significant Reduction |
| Study C | 10 | Intraperitoneal | 4 | Significant Reduction |
| Study C | 40 | Intraperitoneal | 4 | Significant Reduction |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines a general procedure for determining the cytotoxic effects of Betulinic Acid on adherent cancer cell lines.
1. Materials:
- Betulinic Acid
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Procedure:
- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of Betulinic Acid in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Betulinic Acid. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of Betulinic Acid.
1. Materials:
- Betulinic Acid
- Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 1% Tween 80)
- Carrageenan (1% w/v in sterile saline)
- Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
- Plethysmometer or digital calipers
- Male Wistar rats or Swiss albino mice (6-8 weeks old)
2. Procedure:
- Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
- Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
- Group I: Vehicle control (receives only the vehicle)
- Group II: Carrageenan control (receives vehicle and carrageenan)
- Group III: Standard drug (e.g., Indomethacin 10 mg/kg) + Carrageenan
- Group IV, V, etc.: Betulinic Acid (different doses, e.g., 10, 20, 40 mg/kg) + Carrageenan
- Compound Administration: Administer Betulinic Acid, the standard drug, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the action of Betulinic Acid and a typical experimental workflow for its evaluation.
Meta-analysis of Bioactive Compounds from Dillenia Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the research on bioactive compounds derived from the Dillenia genus, with a focus on betulinic acid and koetjapic acid, as substitutes for the initially requested "Dillenic acid B" due to a lack of specific literature on the latter. This analysis compiles quantitative data, experimental methodologies, and signaling pathway visualizations to serve as a valuable resource for researchers in oncology and pharmacology.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of koetjapic acid and its potassium salt (KKA) against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Koetjapic Acid (KA) Against Various Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| HCT 116 | Colorectal Carcinoma | 18.88 µg/mL[1] |
| HCT 116 | Colorectal Carcinoma | 19 ± 0.7 µM |
| MDA-MB-231 | Breast Cancer | 36 ± 1.2 µM |
| Hep G2 | Liver Cancer | 56 ± 1.2 µM |
| MCF-7 | Breast Cancer | 68 µg/mL[1] |
| HUVECs | Normal (Endothelial) | 40.97 µg/mL[1] |
| CCD-18Co | Normal (Colon Fibroblast) | 37.47 ± 1.39 µM |
Table 2: Comparative IC50 Values of Potassium Koetjapate (KKA) in Colorectal Cancer
| Compound | Cell Line | IC50 Value (µM) | Selectivity Index (vs. NIH-3T3) |
| KKA | HCT 116 | 7 | 11 |
| KKA | HT 29 | 12 | Not Reported |
| KA (native) | HCT 116 | Not Reported | >2x lower than KKA |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate overnight.[2]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., betulinic acid, koetjapic acid) for a specified period (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[2][3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[2]
Signaling Pathways and Mechanisms of Action
Koetjapic Acid-Induced Apoptosis
Koetjapic acid has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1][4] This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.
Caption: Koetjapic acid induces apoptosis via the mitochondrial pathway.
Anti-Angiogenic Effect of Koetjapic Acid
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Koetjapic acid has demonstrated anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling cascade.[1]
Caption: Koetjapic acid inhibits angiogenesis by targeting VEGF signaling.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.
Caption: Workflow of the MTT cell viability assay.
References
- 1. Koetjapic acid: unveiling its potential as a saviour in the realm of biological and medicinal properties, with a focus on anticancer mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dillenic Acid B: A Novel Triterpenoid with Promising Antibacterial Activity
For Immediate Release
[City, State] – [Date] – Dillenic acid B, a novel oleanene-type triterpenoid isolated from the medicinal plant Dillenia papuana, has demonstrated notable antibacterial properties. This finding positions this compound as a compound of interest for further investigation in the development of new antimicrobial agents. A detailed comparison with established antibiotics reveals its potential, particularly against Gram-positive bacteria.
Overview
This compound is a natural product identified as 2-oxo-3β-hydroxyolean-12-en-30-oic acid.[1] Its antibacterial activity has been evaluated against a panel of pathogenic bacteria, providing a foundation for comparative analysis against well-known antibiotics. This guide offers a head-to-head comparison of this compound with standard antibacterial drugs, presenting available quantitative data, experimental methodologies, and a visualization of the comparative workflow.
Performance Comparison
Quantitative data on the antibacterial activity of this compound is available from in vitro studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, compared with the MIC values of standard antibiotics.
| Compound | Bacillus subtilis (Gram-positive) | Micrococcus luteus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 50 µ g/disk | 50 µ g/disk | 100 µ g/disk |
| Ampicillin | 0.02 µg/mL | - | 3.12 µg/mL |
| Tetracycline | 0.25 µg/mL | 0.5 µg/mL | 2 µg/mL |
Note: Data for this compound is presented as the amount per disk that showed a clear zone of inhibition, as specific MIC values in µg/mL are not available in the cited literature. Data for Ampicillin and Tetracycline are representative MIC values from established literature for comparative purposes.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, its structure as a triterpenoid suggests potential interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. Many triterpenoids are known to possess antibacterial activity through this mechanism. The comparison with Ampicillin (a cell wall synthesis inhibitor) and Tetracycline (a protein synthesis inhibitor) highlights the potential for a different mode of action for this compound, which could be advantageous in combating antibiotic resistance.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Unknown Acidic Compounds
Disclaimer: No specific safety data sheet (SDS) or disposal information for a compound named "Dillenic acid B" is available in public chemical databases. The following procedures are based on general best practices for handling unknown acidic substances and are intended to provide essential safety and logistical guidance. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local regulations.
Immediate Safety and Handling
When handling an unknown acidic substance, assume it is hazardous. The primary goal is to ensure personal safety and proper containment before proceeding with any disposal steps.
Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles and a face shield are recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. |
**Step-by-Step Disposal Protocol for Unknown Acids
This protocol outlines a safe and systematic approach to managing an unknown acidic waste stream.
Step 1: Identification and Initial Assessment
-
Labeling: Ensure the container is clearly labeled as "Caution: Unknown Acidic Waste." Include any known information, such as the source or process that generated the waste.
-
Segregation: Keep the unknown acid waste separate from other chemical waste streams to prevent accidental reactions.
-
pH Estimation: Using pH indicator strips, carefully estimate the pH of the substance. This will help determine the extent of its corrosive nature.
Step 2: Neutralization (for small quantities, if deemed safe) Neutralization should only be performed by trained personnel in a controlled environment, such as a chemical fume hood. This process can generate heat and potentially release fumes.
-
Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate. Avoid using strong bases like sodium hydroxide for unknown acids, as the reaction can be highly exothermic and vigorous.
-
Dilution: In a large, appropriate container (e.g., a borosilicate glass beaker), dilute the acidic waste with a large amount of cold water. A 1:10 ratio of acid to water is a conservative starting point.
-
Slow Addition: Slowly and carefully add the weak base solution to the diluted acid while stirring continuously.
-
Monitor pH: Regularly check the pH of the solution. The target pH for neutralization is between 5.5 and 9.5.
-
Cooling: If the container becomes warm to the touch, pause the addition of the base and allow the solution to cool. An ice bath can be used for external cooling.
Step 3: Final Disposal
-
Aqueous Waste: Once neutralized, the resulting salt solution may be permissible for drain disposal, followed by a large volume of water (e.g., 20 parts water). However, this is only if the original substance did not contain any other hazardous components, such as heavy metals or other regulated toxic chemicals.
-
Hazardous Waste Collection: If the composition of the acid is unknown or if it is suspected to contain other hazardous materials, it must be disposed of as hazardous waste.
-
Transfer the (neutralized or un-neutralized) waste to a properly labeled, sealed, and compatible waste container.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Logical Workflow for Unknown Acid Disposal
The following diagram illustrates the decision-making process for the safe disposal of an unknown acidic substance.
Caption: Workflow for the safe handling and disposal of an unknown acidic compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
